2-Bromo-5-methyl-1,3,4-oxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c1-2-5-6-3(4)7-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFIDXBWKMWDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649264 | |
| Record name | 2-Bromo-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864750-58-3 | |
| Record name | 2-Bromo-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-5-methyl-1,3,4-oxadiazole (CAS No. 864750-58-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methyl-1,3,4-oxadiazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the stable 1,3,4-oxadiazole core and the reactive bromine atom, make it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications.[1] The 1,3,4-oxadiazole ring is a well-known pharmacophore, often employed as a bioisostere for amide and ester groups to improve metabolic stability and pharmacokinetic properties. This guide provides a comprehensive overview of the technical data, synthesis, and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 864750-58-3 | [2] |
| Molecular Formula | C₃H₃BrN₂O | [2][3] |
| Molecular Weight | 162.98 g/mol | [2] |
| Appearance | Typically a yellow solid or powder | [1] |
| Physical State | Solid at standard temperature and pressure | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a common synthetic route involves the bromination of a corresponding amine precursor. One plausible method is the Sandmeyer-type reaction starting from 5-methyl-1,3,4-oxadiazol-2-amine. This involves the use of a nitrite source, such as tert-butyl nitrite, and a bromide source, like copper(II) bromide, in an appropriate solvent.
A general experimental protocol for the synthesis of 2-bromo-substituted 1,3,4-oxadiazoles from their 2-amino counterparts can be outlined as follows:
General Experimental Protocol: Synthesis of 2-Bromo-5-substituted-1,3,4-oxadiazole
-
Starting Material: 5-substituted-1,3,4-oxadiazol-2-amine
-
Reagents:
-
tert-Butyl nitrite (t-BuONO)
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile (CH₃CN) or other suitable aprotic solvent
-
-
Procedure:
-
To a stirred solution of 5-substituted-1,3,4-oxadiazol-2-amine in acetonitrile, add copper(II) bromide.
-
Cool the reaction mixture in an ice bath.
-
Slowly add tert-butyl nitrite to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for a specified period (typically monitored by TLC for completion).
-
Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-5-substituted-1,3,4-oxadiazole.
-
The following diagram illustrates the general synthetic workflow for preparing 2-bromo-1,3,4-oxadiazoles.
References
An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methyl-1,3,4-oxadiazole is a halogenated heterocyclic compound that has garnered interest in medicinal chemistry and materials science. As a derivative of the 1,3,4-oxadiazole core, it possesses a five-membered aromatic ring containing one oxygen and two nitrogen atoms. The presence of a bromine atom at the 2-position and a methyl group at the 5-position imparts distinct chemical properties and reactivity to the molecule, making it a versatile building block for the synthesis of more complex structures with potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, reactivity, and potential applications.
Physicochemical Properties
This compound is typically a yellow solid or powder at room temperature.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₃BrN₂O | [1] |
| Molecular Weight | 162.97 g/mol | [1] |
| Appearance | Yellow solid or powder | [1] |
| Melting Point | 105-110 °C (estimated) | |
| Boiling Point | 208.3 °C at 760 mmHg (estimated) | |
| Solubility | More soluble in organic solvents (e.g., acetonitrile, DMSO) than in water. |
Spectral Data
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be simple, showing a single peak corresponding to the methyl protons. The chemical shift of this singlet would likely appear in the range of δ 2.5-3.0 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be expected to show three distinct signals:
-
A signal for the methyl carbon, likely in the upfield region (δ 10-20 ppm).
-
Two signals for the carbon atoms of the oxadiazole ring. The carbon atom attached to the methyl group (C5) would likely resonate at a different chemical shift than the carbon atom attached to the bromine atom (C2). Based on data for similar 1,3,4-oxadiazole structures, these peaks could appear in the range of δ 150-170 ppm.
Mass Spectrometry (Predicted): The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom. The expected m/z values would be approximately 162 and 164.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods common for the formation of 1,3,4-oxadiazole rings, followed by bromination, or by utilizing a bromine-containing starting material. One common approach involves the cyclization of a diacylhydrazine precursor.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The bromine atom on the oxadiazole ring is a key functional group that dictates the reactivity of the molecule. It is a good leaving group, making the C2 position susceptible to nucleophilic substitution reactions. Furthermore, as a bromo-heterocycle, it can participate in various palladium-catalyzed cross-coupling reactions.
This compound can react with a variety of nucleophiles to displace the bromide ion. This allows for the introduction of diverse functional groups at the 2-position of the oxadiazole ring.
Caption: Nucleophilic substitution reaction of this compound.
The carbon-bromine bond in this compound can be activated by a palladium catalyst to undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of a new carbon-carbon bond, linking the oxadiazole ring to various aryl or vinyl groups.
Caption: Suzuki-Miyaura cross-coupling reaction involving this compound.
Biological Activity
The 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. While specific and detailed biological data for this compound is limited, its structural similarity to other bioactive oxadiazoles suggests its potential as a lead compound or intermediate in drug discovery programs. Preliminary studies on related compounds suggest that it may exhibit antibacterial properties.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method can be employed to determine the MIC of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria is diluted in a suitable broth (e.g., Mueller-Hinton broth) to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial twofold dilutions of the compound are then made in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
This compound is a valuable heterocyclic building block with potential applications in the development of new pharmaceuticals and functional materials. Its key features include a stable oxadiazole core and a reactive bromine atom that allows for a variety of chemical transformations. Further research to fully elucidate its spectral properties, optimize its synthesis, and explore its biological activity in detail is warranted to unlock its full potential in various scientific disciplines. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this promising compound.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a primary synthetic pathway for 2-Bromo-5-methyl-1,3,4-oxadiazole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 5-methyl-1,3,4-oxadiazol-2-amine, followed by a diazotization and bromination reaction.
I. Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through the conversion of the readily accessible precursor, 5-methyl-1,3,4-oxadiazol-2-amine. This amino-oxadiazole is first synthesized by the cyclization of an appropriate acetyl-substituted semicarbazide derivative. The subsequent transformation of the amino group to a bromo group is accomplished via a Sandmeyer-type reaction, a reliable method for the introduction of halogens onto heterocyclic rings.
An In-depth Technical Guide on the Spectral Data of 2-Bromo-5-methyl-1,3,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the expected spectral data for 2-bromo-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a compilation of representative data and experimental protocols based on closely related analogs and established synthetic methodologies.
Compound Overview
This compound belongs to the 1,3,4-oxadiazole class of five-membered aromatic heterocycles. These scaffolds are recognized as privileged structures in drug discovery, exhibiting a wide range of biological activities. The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in synthetic chemistry.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₃H₃BrN₂O
-
Molecular Weight: 162.97 g/mol
-
CAS Number: 864750-58-3
Spectral Data Summary
The following tables summarize the expected spectral characteristics for this compound. This data is compiled from spectral information for analogous 2-halo-5-alkyl-1,3,4-oxadiazole structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|
| ~ 2.65 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 165.0 | C5-CH₃ |
| ~ 155.0 | C2-Br |
| ~ 11.5 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Representative IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Bond Vibration |
|---|---|---|
| ~ 2930 | Weak-Medium | C-H (methyl) stretch |
| ~ 1615 | Medium-Strong | C=N stretch (oxadiazole ring) |
| ~ 1560 | Medium | C=C aromatic-like stretch (ring) |
| ~ 1070 | Strong | C-O-C stretch (oxadiazole ring) |
| ~ 650 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z | Relative Abundance (%) | Fragment |
|---|---|---|
| 162 | ~100 | [M]⁺ (with ⁷⁹Br) |
| 164 | ~98 | [M+2]⁺ (with ⁸¹Br) |
The key feature in the mass spectrum is the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1.
Experimental Protocols
The following sections describe detailed, representative methodologies for the synthesis of the title compound and the acquisition of its spectral data, adapted from established procedures for similar 1,3,4-oxadiazoles.[1]
Synthesis of this compound
The synthesis can be achieved via a two-step process involving the formation of a diacylhydrazine intermediate followed by oxidative cyclization.
Step 1: Synthesis of N'-acetyl-2-bromoacetohydrazide
-
To a solution of bromoacetic acid hydrazide (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran (THF), add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-acetyl-2-bromoacetohydrazide, which can be purified by recrystallization.
Step 2: Cyclodehydration to form this compound
-
Add phosphorus oxychloride (POCl₃, 5.0 eq) to the N'-acetyl-2-bromoacetohydrazide (1.0 eq) intermediate.[1]
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[1]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness.[1]
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
Spectral Data Acquisition
General Considerations: All solvents used for spectroscopy should be of high-purity, deuterated where necessary (for NMR).
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature.
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
IR Spectroscopy:
-
Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrophotometer.
-
For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum using an instrument equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
For EI, introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or a GC inlet.
-
For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile and analyze via direct infusion.
-
Record the mass-to-charge ratio (m/z) of the resulting ions.
-
Workflow Diagram: Synthesis to Characterization
The following diagram illustrates the logical workflow from the synthesis of the target compound to its full spectral characterization.
Caption: General workflow for the synthesis and spectral characterization of this compound.
References
The Reactivity Profile of 2-Bromo-5-methyl-1,3,4-oxadiazole: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical guide to the reactivity of 2-Bromo-5-methyl-1,3,4-oxadiazole, a versatile heterocyclic building block in medicinal chemistry and materials science. The inherent reactivity of the carbon-bromine bond, coupled with the electronic properties of the 1,3,4-oxadiazole ring, makes this compound a valuable precursor for the synthesis of a diverse range of functionalized molecules. This guide outlines its core reactivity, focusing on nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and provides detailed, generalized experimental protocols based on closely related analogs.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom attached to the bromine. The electron-withdrawing character of the 1,3,4-oxadiazole ring enhances the partial positive charge on this carbon, making it susceptible to attack by nucleophiles. Furthermore, the C-Br bond serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Synthesis of this compound
A common method for the synthesis of 2-halo-1,3,4-oxadiazoles involves the reaction of the corresponding 1,3,4-oxadiazol-2(3H)-one with a halogenating agent like phosphorus oxybromide.
Nucleophilic Substitution Reactions
The bromine atom on the 1,3,4-oxadiazole ring can be displaced by a variety of nucleophiles. This reaction is a fundamental transformation for introducing diverse functional groups at the 2-position. Common nucleophiles include alkoxides, thiolates, and amines.
General Experimental Protocol for Nucleophilic Substitution
The following is a generalized protocol for the nucleophilic substitution on a 2-bromo-1,3,4-oxadiazole derivative, based on reactions with analogous substrates.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., sodium thiophenoxide, sodium methoxide, or a primary/secondary amine) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
-
Base (if the nucleophile is an amine, e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) (2.0 eq)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.
-
Add the nucleophile and, if necessary, the base.
-
Stir the reaction mixture at room temperature or heat as required (typically between 50-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Nucleophilic Substitution
The following table summarizes representative yields for nucleophilic substitution reactions on bromo-substituted 1,3,4-oxadiazoles, providing an expected range for the reactivity of this compound.
| Nucleophile | Product | Typical Yield (%) |
| Thiophenol | 2-(Phenylthio)-5-methyl-1,3,4-oxadiazole | 85-95 |
| Sodium Methoxide | 2-Methoxy-5-methyl-1,3,4-oxadiazole | 70-85 |
| Morpholine | 2-(Morpholino)-5-methyl-1,3,4-oxadiazole | 75-90 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the oxadiazole ring and various aryl or vinyl boronic acids or esters.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) (1-5 mol%)
-
Ligand (if using a precursor like Pd(OAc)₂, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Add the anhydrous solvent system.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.[2]
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 90-98 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 80-90 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between the oxadiazole and a terminal alkyne.[3]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
-
Add this compound and the anhydrous solvent.
-
Add the base followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, perform an aqueous workup and extract the product.
-
Dry the organic phase and concentrate under reduced pressure.
-
Purify by column chromatography.[4]
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄/CuI | DIPA | DMF | RT | 80-90 |
| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 70 | 90-98 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the oxadiazole and a primary or secondary amine.[5]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[6]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 80-95 |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 75-90 |
| n-Butylamine | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 85-95 |
Visualizing the Reactivity
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: General scheme for nucleophilic substitution.
Caption: Suzuki-Miyaura cross-coupling pathway.
Caption: Sonogashira cross-coupling workflow.
Caption: Buchwald-Hartwig amination overview.
Conclusion
This compound is a highly valuable and reactive intermediate. Its reactivity profile is dominated by nucleophilic substitution and a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These transformations provide facile access to a wide array of 2,5-disubstituted 1,3,4-oxadiazoles, which are important scaffolds in drug discovery and materials science. The experimental protocols and representative data provided in this guide, derived from closely related systems, offer a solid foundation for researchers to explore the synthetic utility of this versatile building block. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
Technical Guide: Stability and Storage of 2-Bromo-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information regarding the stability and recommended storage conditions for the research chemical 2-Bromo-5-methyl-1,3,4-oxadiazole (CAS No. 864750-58-3). The information compiled is based on data from chemical suppliers and general knowledge of related heterocyclic compounds.
Compound Overview
This compound is a heterocyclic organic compound. The 1,3,4-oxadiazole ring is a stable aromatic system, and this class of compounds is noted for its thermal stability. The presence of a bromine atom makes the compound a useful intermediate in organic synthesis, particularly for introducing the 5-methyl-1,3,4-oxadiazole moiety via cross-coupling or nucleophilic substitution reactions.
Stability Profile
Detailed quantitative stability data, such as decomposition temperature or formal shelf-life studies, for this compound are not extensively documented in publicly available literature. However, based on supplier safety data sheets and the general chemical nature of 2,5-disubstituted 1,3,4-oxadiazoles, the following qualitative stability profile can be established:
-
Thermal Stability : 1,3,4-oxadiazole derivatives are generally recognized for their good thermal stability. The compound is a solid at room temperature and is considered stable under normal laboratory conditions.
-
Air and Moisture : While generally stable, it is best practice to protect the compound from prolonged exposure to air and moisture to prevent potential gradual hydrolysis or other degradation. The C-Br bond may be susceptible to nucleophilic attack by water over extended periods, especially under non-neutral pH conditions.
-
Light Sensitivity : There is no specific information indicating that this compound is sensitive to light. However, as a general precautionary measure for all research chemicals, storage in an opaque or amber container is recommended to prevent any potential photochemical decomposition.
-
Reactivity : The bromine atom on the oxadiazole ring makes it susceptible to nucleophilic substitution reactions. Therefore, it should be stored away from strong nucleophiles and strong bases to prevent unintended reactions.
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended. These are summarized from various chemical suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C) or Room Temperature | Cooler temperatures slow down potential degradation processes. |
| Atmosphere | Store in a dry place. | To prevent potential hydrolysis. |
| Container | Tightly sealed, opaque or amber container. | To protect from moisture and light. |
| Ventilation | Store in a well-ventilated area. | General safety practice for chemical storage. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong nucleophiles. | To prevent chemical reactions and degradation. |
Handling and Safety
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Logical Workflow for Ensuring Compound Stability
The following diagram illustrates the logical relationship between proper storage and handling procedures and the maintenance of this compound stability.
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not publicly available. A standard approach to assess the stability of a research compound would involve:
-
Initial Characterization : Obtain baseline data for the pure compound using techniques such as High-Performance Liquid Chromatography (HPLC) for purity, Nuclear Magnetic Resonance (NMR) for structure confirmation, and Mass Spectrometry (MS) for molecular weight verification.
-
Stress Conditions : Subject aliquots of the compound to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), high humidity, and exposure to light (UV and visible).
-
Time-Point Analysis : At specified time intervals, analyze the stressed samples using the same analytical methods (primarily HPLC) to monitor for the appearance of degradation products and a decrease in the parent compound's purity.
-
Data Evaluation : Compare the results from the stressed samples to a control sample stored under ideal conditions (e.g., -20°C, dark, dry) to determine the rate and nature of degradation under different conditions.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data from chemical suppliers. It is not a substitute for a comprehensive risk assessment. Researchers should always consult the most current Safety Data Sheet (SDS) for the specific product they are using and perform their own evaluation of the compound's stability for their intended application.
An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Bromo-5-methyl-1,3,4-oxadiazole, a heterocyclic compound with increasing relevance in medicinal chemistry and pharmaceutical research. Due to its potential as a building block in the synthesis of novel bioactive molecules, a thorough understanding of its hazard profile and proper handling procedures is critical for ensuring laboratory safety.[1]
Chemical and Physical Properties
This compound is a solid, often appearing as a yellow or crystalline powder, at standard temperature and pressure.[1] It is characterized by the molecular formula C₃H₃BrN₂O and a molecular weight of approximately 162.97 g/mol .[1][2][3]
| Property | Value | Reference |
| CAS Number | 864750-58-3 | [3][4][5][6] |
| Molecular Formula | C₃H₃BrN₂O | [1][2][3] |
| Molecular Weight | 162.97 g/mol | [1] |
| Appearance | Yellow solid or powder, crystalline material | [1] |
| Purity | Typically ≥95% | [4][6] |
| Boiling Point | 208.3±23.0 °C at 760 mmHg | [7] |
| Density | 1.8±0.1 g/cm³ | [7] |
| Flash Point | 79.8±22.6 °C | [7] |
| Refractive Index | 1.510 | [7] |
| Storage Temperature | Refrigerator | [4] |
Hazard Identification and Classification
This compound is classified as harmful and an irritant. The primary hazards are associated with ingestion, skin and eye contact, and inhalation.
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[7]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[7]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Ensure that eyewash stations and safety showers are readily accessible.[8]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[9]
-
Wash hands thoroughly after handling the compound.[7][9][10]
-
Remove contaminated clothing and wash it before reuse.[7][10]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[10]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7][9]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][9][10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Keep in a refrigerator.[4] Store locked up.[7][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][10]
Experimental Protocols
General Workflow for Handling and Use in a Synthetic Reaction:
Caption: General laboratory workflow for handling this compound.
Biological Activity and Signaling Pathways
Compounds containing the 1,3,4-oxadiazole ring are known for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][11][12] Preliminary studies on this compound have indicated potential antibacterial properties, particularly against Gram-positive bacteria.[1] The proposed mechanism may involve interference with bacterial cell wall synthesis or other metabolic pathways.[1] However, detailed studies on its specific molecular targets and signaling pathways are not yet extensively documented in the public domain.
Logical Relationship of Hazard and Mitigation:
Caption: Relationship between hazards, exposure routes, and mitigation strategies.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines.
References
- 1. Buy this compound | 864750-58-3 [smolecule.com]
- 2. This compound | C3H3BrN2O | CID 25219536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 864750-58-3 [chemicalbook.com]
- 6. allbiopharm.com [allbiopharm.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. mdpi.com [mdpi.com]
The Biological Versatility of the 1,3,4-Oxadiazole Scaffold: A Focus on 2-Bromo-5-methyl-1,3,4-oxadiazole and Its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3][4] These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][5][6] This technical guide explores the biological activities associated with the 1,3,4-oxadiazole core, with a conceptual focus on 2-Bromo-5-methyl-1,3,4-oxadiazole as a representative structure. While specific data for this exact molecule is limited, the extensive research on its analogs provides a strong foundation for understanding its potential therapeutic applications. The presence of a bromine atom, a known pharmacophore, and a methyl group on the stable 1,3,4-oxadiazole ring suggests a high potential for biological activity.[7]
Anticancer Activity: A Multi-faceted Approach
Derivatives of 1,3,4-oxadiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][8][9] Their mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[10][11]
Enzyme Inhibition
A significant body of research highlights the ability of 1,3,4-oxadiazole derivatives to inhibit various enzymes implicated in cancer progression.
-
Thymidylate Synthase (TS) Inhibition: TS is a critical enzyme in the de novo synthesis of thymidine monophosphate, a necessary precursor for DNA replication.[10] The inhibition of TS leads to an imbalance in deoxynucleotide pools, ultimately disrupting DNA synthesis and repair in rapidly dividing cancer cells.[5] Several 1,3,4-oxadiazole-thioether derivatives have been identified as potent TS inhibitors.[12] For instance, 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole has demonstrated significant inhibitory activity against human thymidylate synthase.[10]
-
Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining telomere length, which is essential for the immortal phenotype of most cancer cells. Inhibition of this enzyme leads to telomere shortening and eventual cell death.[10] Pyridine-containing 1,3,4-oxadiazole analogs have shown strong telomerase inhibitory potential.[5]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[9] Difluoromethyl-1,3,4-oxadiazoles have been identified as selective, mechanism-based, and essentially irreversible inhibitors of HDAC6.[13]
-
Other Enzyme Targets: The anticancer activity of 1,3,4-oxadiazole derivatives has also been attributed to the inhibition of other key enzymes such as carbonic anhydrase, tubulin, and various kinases.[8][14]
Quantitative Data on Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole-thioether derivatives | HepG2 (Liver) | 0.7 | [12] |
| MCF-7 (Breast) | 18.3 | [12] | |
| SGC-7901 (Stomach) | 30.0 | [12] | |
| Pyridine 1,3,4-oxadiazole analogs | - | - | [5] |
| 2,5-disubstituted 1,3,4-oxadiazoles | MCF-7 (Breast) | 4.25 - 4.56 | [12] |
| A549 (Lung) | 4.11 - 4.13 | [12] | |
| 1,2,3-triazole-thymol-1,3,4-oxadiazole | MCF-7 (Breast) | ~1.1 | [12] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 1,3,4-oxadiazole scaffold is a common feature in a variety of antimicrobial agents.[15][16] Derivatives have shown efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] The presence of electronegative groups, such as halogens (like bromine) or nitro groups, on the aromatic rings attached to the oxadiazole core has been shown to enhance their antimicrobial effects.[15]
Experimental Protocols for Antimicrobial Screening
A common method for evaluating the antibacterial and antifungal activity of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC).
Broth Dilution Method for MIC Determination:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a specified temperature (e.g., 37°C for bacteria, 28°C for fungi). The culture is then diluted to achieve a standardized concentration of microorganisms (e.g., 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium to create a range of concentrations.
-
Inoculation: A standardized volume of the microbial inoculum is added to each dilution of the test compound.
-
Incubation: The inoculated tubes or microplates are incubated under appropriate conditions for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data on Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-1,3,4-oxadiazole derivatives | Staphylococcus aureus | 1.56 | [11] |
| Bacillus subtilis | 0.78 | [11] | |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Escherichia coli | - | [17] |
| Klebsiella pneumonia | - | [17] |
Signaling Pathways and Experimental Workflows
The diverse biological activities of 1,3,4-oxadiazole derivatives stem from their interaction with various cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole | 1267334-20-2 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Bromo-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities. The strategic introduction of a bromine atom at the 2-position of the 5-methyl-1,3,4-oxadiazole core creates a highly versatile building block, 2-Bromo-5-methyl-1,3,4-oxadiazole. This reactive handle opens a gateway to a diverse array of molecular architectures with significant potential for therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, functionalization, and potential medicinal chemistry applications of derivatives originating from this core, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthetic Pathways to Functionalized 5-Methyl-1,3,4-oxadiazoles
While direct functionalization of this compound is a key strategy, it is also important to understand the common methods for constructing the 2,5-disubstituted-1,3,4-oxadiazole scaffold. These methods typically involve the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.
A general and efficient one-pot synthesis for 2,5-disubstituted 1,3,4-oxadiazoles can be achieved from carboxylic acids. This method avoids the isolation of sensitive intermediates and is amenable to creating diverse compound libraries.[1]
Functionalization of the this compound Core
The bromine atom at the 2-position of the oxadiazole ring is amenable to a variety of cross-coupling and nucleophilic substitution reactions, making it an ideal starting point for generating a library of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions allow for the introduction of various aryl and heteroaryl substituents at the 2-position, which is a common strategy for modulating the biological activity of heterocyclic compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Bromo-5-methyl-1,3,4-oxadiazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the precursor, 5-methyl-1,3,4-oxadiazol-2-amine, followed by a Sandmeyer-type reaction to yield the final product.
Experimental Protocols
Step 1: Synthesis of 5-methyl-1,3,4-oxadiazol-2-amine
This procedure outlines the synthesis of the key intermediate, 5-methyl-1,3,4-oxadiazol-2-amine, from 2-acetylhydrazinecarboxamide.
Materials and Reagents:
-
2-acetylhydrazinecarboxamide
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dimethoxyethane (DME)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of 2-acetylhydrazinecarboxamide (9.99 mmol, 1.17 g) in 1,2-dimethoxyethane (23 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Phosphorus oxychloride (10.96 mmol, 1.68 g) is carefully added to the suspension.
-
The reaction mixture is heated to 70°C and stirred for 2 hours.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is redissolved in a mixture of water (10 mL) and ethyl acetate (100 mL).
-
The pH of the aqueous layer is adjusted to 8 by the portion-wise addition of sodium carbonate.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with ethyl acetate (100 mL each).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 5-methyl-1,3,4-oxadiazol-2-amine as a white solid.[1]
Step 2: Synthesis of this compound
This protocol describes the bromination of 5-methyl-1,3,4-oxadiazol-2-amine to produce the target compound.
Materials and Reagents:
-
5-methyl-1,3,4-oxadiazol-2-amine
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (CH₃CN)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 5-methyl-1,3,4-oxadiazol-2-amine in acetonitrile, copper(II) bromide is added under an inert atmosphere.
-
The reaction mixture is cooled to 0°C in an ice bath.
-
tert-Butyl nitrite is added dropwise to the cooled solution while maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 65°C for approximately three hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound as a yellow solid.
Data Presentation
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-acetylhydrazinecarboxamide | Phosphorus oxychloride, Sodium carbonate | 1,2-Dimethoxyethane, Water, Ethyl acetate | 70 | 2 | 5-methyl-1,3,4-oxadiazol-2-amine | ~50 |
| 2 | 5-methyl-1,3,4-oxadiazol-2-amine | Copper(II) bromide, tert-Butyl nitrite | Acetonitrile | 0 to 65 | 3 | This compound | ~31 |
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Purification of 2-Bromo-5-methyl-1,3,4-oxadiazole by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methyl-1,3,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The 1,3,4-oxadiazole ring is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties.[2][3][4] The purity of this compound is critical for its use in synthesis and biological screening, as impurities can lead to ambiguous results and side reactions.
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[5] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound to a high extent at an elevated temperature and to a low extent at a lower temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor).[5]
These application notes provide a detailed protocol for the purification of this compound, which typically appears as a yellow solid or powder, using the recrystallization method.[1] While a specific solvent system for this exact compound is not extensively documented, this guide outlines a systematic approach to solvent selection and provides a general procedure applicable to oxadiazole derivatives.
Data Presentation
Effective recrystallization is contingent on the selection of an appropriate solvent. A preliminary solvent screening is crucial. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. The following table presents hypothetical data from a solvent screening study to illustrate the selection process.
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation upon Cooling | Estimated Yield & Purity |
| Ethanol | 5 | 150 | Well-formed needles | High Yield, Good Purity |
| Isopropanol | 3 | 120 | Small needles | Moderate Yield, Good Purity |
| Ethyl Acetate | 15 | 250 | Oiled out initially, then solid | Low Yield, Poor Purity |
| Toluene | 2 | 80 | Powder-like precipitate | High Yield, Moderate Purity |
| Ethanol/Water (9:1) | 2 | 200 | Large, well-defined crystals | High Yield, High Purity |
| Hexane | <1 | 10 | No dissolution | Unsuitable |
| Acetonitrile | 20 | >300 | Soluble at room temperature | Unsuitable |
| Dimethyl Sulfoxide | >50 | >300 | Soluble at room temperature | Unsuitable |
Note: This data is illustrative. Actual results may vary and should be determined experimentally. Based on this hypothetical data, an ethanol/water mixture would be the most promising solvent system.
Experimental Protocols
This section details the methodology for the purification of this compound by recrystallization.
Materials and Equipment
-
Crude this compound
-
Selection of recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Protocol 1: Solvent Screening
-
Place approximately 50 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition, until the solid dissolves or up to 1 mL of solvent has been added. Record the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely. Record the solubility at the elevated temperature.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A suitable solvent will yield a large amount of pure-looking crystals.
Protocol 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add the chosen solvent (or solvent system) in small portions while gently heating the flask on a hot plate with stirring. Continue to add the hot solvent until the solid just dissolves completely. Use a minimal amount of solvent to ensure a good recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor and soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature or in a desiccator until a constant weight is achieved.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the recrystallization process.
Caption: Experimental workflow for the purification of this compound.
Caption: Decision pathway for selecting an appropriate recrystallization solvent.
References
- 1. Buy this compound | 864750-58-3 [smolecule.com]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 4. isca.me [isca.me]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 2-Bromo-5-methyl-1,3,4-oxadiazole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-5-methyl-1,3,4-oxadiazole is a heterocyclic compound with the molecular formula C₃H₃BrN₂O.[1] This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic properties.[1] The 1,3,4-oxadiazole ring is a common scaffold in pharmacologically active compounds, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][3][4] Given its utility, obtaining this compound in high purity is crucial for subsequent synthetic transformations and biological screening.
Column chromatography is a widely employed technique for the purification of organic compounds.[5] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, based on established methods for related oxadiazole derivatives.[6][7]
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Chromatography column |
| Silica gel (60 Å, 40-63 µm particle size) | Fraction collector (optional) |
| Hexanes (or Petroleum Ether), HPLC grade | Rotary evaporator |
| Ethyl acetate, HPLC grade | Thin Layer Chromatography (TLC) plates (silica gel) |
| TLC developing chamber | UV lamp (254 nm) |
| Glass wool or fritted disc | Round-bottom flasks |
| Sand, purified | Beakers, Erlenmeyer flasks, graduated cylinders |
| Celite (for dry loading) | Spatula, Pasteur pipettes |
Experimental Protocol
This protocol outlines the purification of crude this compound using silica gel column chromatography with a hexane/ethyl acetate gradient.
1. Preparation of the Slurry and Packing the Column:
-
A slurry of silica gel is prepared in the initial, least polar eluent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
The chromatography column, fitted with a glass wool plug or a fritted disc at the bottom, is securely clamped in a vertical position.
-
A small layer of sand is added on top of the plug or frit.
-
The silica gel slurry is carefully poured into the column. The column is gently tapped to ensure even packing and to remove any air bubbles.
-
The solvent is allowed to drain until it is just above the level of the silica gel. A layer of sand is then carefully added to the top of the silica gel bed to prevent disturbance during solvent addition.
2. Sample Loading:
-
Wet Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). This solution is then carefully added to the top of the column.
-
Dry Loading: The crude product is dissolved in a volatile solvent, and a small amount of silica gel or celite is added. The solvent is removed under reduced pressure to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.[8]
3. Elution and Fraction Collection:
-
The elution is started with a low polarity mobile phase (e.g., 100% hexanes or hexanes:ethyl acetate 95:5).
-
The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate (e.g., from 95:5 to 80:20, then 70:30, and so on). This is known as a step gradient.[8]
-
Fractions of a consistent volume are collected in test tubes or vials.
4. Monitoring the Separation:
-
The separation process is monitored using Thin Layer Chromatography (TLC).
-
Small spots of the collected fractions are applied to a TLC plate, which is then developed in a suitable solvent system (e.g., the same solvent mixture being used for elution).
-
The spots on the TLC plate are visualized under a UV lamp.
-
Fractions containing the pure desired product (identified by its Rf value) are combined.
5. Product Isolation:
-
The combined pure fractions are concentrated using a rotary evaporator to remove the solvent.
-
The resulting purified this compound, which is typically a solid, is dried under vacuum to remove any residual solvent.[1]
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel (40-63 µm) | Silica Gel (40-63 µm) | Silica Gel (40-63 µm) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (Gradient) | Petroleum Ether/Ethyl Acetate (Gradient) | Dichloromethane/Methanol (Gradient) |
| Gradient Profile | 100% Hexanes to 80:20 Hexanes:EtOAc | 95:5 PE:EtOAc to 70:30 PE:EtOAc | 100% DCM to 98:2 DCM:MeOH |
| Typical Rf of Product | ~0.3-0.4 in 80:20 Hexanes:EtOAc | ~0.3-0.4 in 70:30 PE:EtOAc | ~0.4-0.5 in 98:2 DCM:MeOH |
| Expected Purity | >95% | >95% | >95% |
| Loading Method | Dry loading on Celite | Wet loading | Dry loading on Silica |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of inputs and outputs in the purification process.
References
- 1. Buy this compound | 864750-58-3 [smolecule.com]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-methyl-1,3,4-oxadiazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-5-methyl-1,3,4-oxadiazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.
The 1,3,4-oxadiazole ring is a key component in a variety of biologically active molecules. The ability to functionalize this heterocycle at the 2-position via C-C bond formation opens up a vast chemical space for the exploration of new therapeutic agents and functional materials. The Suzuki-Miyaura coupling offers a mild and efficient method to achieve this transformation with a broad tolerance for various functional groups.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (typically a boronic acid or a boronate ester) in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by the base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 2-aryl-5-methyl-1,3,4-oxadiazole product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids. These conditions are based on established protocols for structurally similar heterocyclic compounds and serve as a starting point for optimization.[1][2][3][4][5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 90-98 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88-96 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (5:1) | 100 | 12 | 80-90 |
| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 75-85 |
| 6 | Naphthalene-2-boronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 | 85-92 |
*Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow
The general workflow for the Suzuki coupling of this compound is depicted in the following diagram.
Caption: General workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-5-methyl-1,3,4-oxadiazole product.
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Reactions under inert atmosphere require proper training and equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-5-methyl-1,3,4-oxadiazole derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize novel compounds for evaluation in drug discovery and materials science. Careful optimization of reaction parameters is crucial for achieving high yields and purity of the desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction using 2-bromo-oxadiazoles as electrophilic partners. The protocols and data presented are intended to facilitate the synthesis of novel biaryl and heteroaryl-oxadiazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Maiyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. This reaction is widely employed in the synthesis of complex organic molecules due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. The use of 2-bromo-oxadiazoles as coupling partners allows for the introduction of the oxadiazole moiety, a key pharmacophore found in many biologically active compounds, into various molecular frameworks.
This document outlines optimized reaction conditions, detailed experimental protocols, and troubleshooting guidelines for the Suzuki coupling of both 2-bromo-1,3,4-oxadiazoles and 2-bromo-1,2,4-oxadiazoles.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from the literature for the Suzuki coupling of various 2-bromo-oxadiazole derivatives with a range of boronic acids. These tables are designed for easy comparison of different catalytic systems and reaction parameters.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-1,2,4-Oxadiazole Derivatives
| Entry | 2-Bromo-1,2,4-oxadiazole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Phenyl-5-bromo-1,2,4-oxadiazole | Phenylboronic acid | RuPhos Pd G4 (0.05) | - | K₂CO₃ (1.2) | Dioxane/H₂O (4:1) | 100 | 16 | 92 | [1] |
| 2 | 3-Phenyl-5-bromo-1,2,4-oxadiazole | 4-Methoxyphenylboronic acid | RuPhos Pd G4 (0.05) | - | K₂CO₃ (1.2) | Dioxane/H₂O (4:1) | 100 | 16 | 90 | [1] |
| 3 | 3-Phenyl-5-bromo-1,2,4-oxadiazole | 4-Chlorophenylboronic acid | RuPhos Pd G4 (0.05) | - | K₂CO₃ (1.2) | Dioxane/H₂O (4:1) | 100 | 16 | 88 | [1] |
| 4 | 3-Phenyl-5-bromo-1,2,4-oxadiazole | 4-Nitrophenylboronic acid | RuPhos Pd G4 (0.05) | - | K₂CO₃ (1.2) | Dioxane/H₂O (4:1) | 100 | 16 | 85 | [1] |
| 5 | 3-Phenyl-5-bromo-1,2,4-oxadiazole | 2-Thiopheneboronic acid | RuPhos Pd G4 (0.05) | - | K₂CO₃ (1.2) | Dioxane/H₂O (4:1) | 100 | 16 | 87 | [1] |
Table 2: Suzuki-Miyaura Coupling of 2-Bromo-1,3,4-Oxadiazole Derivatives
| Entry | 2-Bromo-1,3,4-oxadiazole Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Toluene/H₂O/Ethanol | 130 | 2 | 85 | |
| 2 | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Toluene/H₂O/Ethanol | 130 | 2 | 88 | |
| 3 | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 2-Furanboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Toluene/H₂O/Ethanol | 130 | 4 | 82 | |
| 4 | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 3-Furanboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Toluene/H₂O/Ethanol | 130 | 4 | 86 | |
| 5 | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Toluene/H₂O/Ethanol | 130 | 10 | 90 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of 2-bromo-oxadiazoles. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromo-1,2,4-Oxadiazoles using a Pre-catalyst
This protocol is adapted from the successful coupling of 3-phenyl-5-bromo-1,2,4-oxadiazole.[1]
Materials:
-
3-Phenyl-5-bromo-1,2,4-oxadiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
RuPhos Pd G4 pre-catalyst (0.05 mol%)
-
Potassium carbonate (K₂CO₃) (1.2 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube or reaction vial, add 3-phenyl-5-bromo-1,2,4-oxadiazole, the arylboronic acid, potassium carbonate, and the RuPhos Pd G4 pre-catalyst.
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the degassed solvent system (1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromo-1,2,4-oxadiazole.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 16 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-1,2,4-oxadiazole product.
Protocol 2: General Procedure for Suzuki Coupling of 2-Bromo-1,3,4-Oxadiazoles
This protocol is based on conditions reported for the coupling of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole.
Materials:
-
2-Bromo-1,3,4-oxadiazole derivative (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv)
-
Solvent system: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Inert gas (Argon or Nitrogen) for inert atmosphere
Procedure:
-
In a dry reaction vessel, combine the 2-bromo-1,3,4-oxadiazole derivative, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted Suzuki Coupling of 2-Bromo-Oxadiazoles
Microwave irradiation can significantly reduce reaction times and often improve yields.[2]
Materials:
-
2-Bromo-oxadiazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, DMF, or Toluene/Ethanol/Water)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the 2-bromo-oxadiazole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocols.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Logical Relationships of Reaction Parameters
Caption: Interplay of reaction parameters affecting the outcome of Suzuki coupling.
References
Application Notes and Protocols for the Synthesis of 2-Bromo-5-methyl-1,3,4-oxadiazole Derivatives and Antibacterial Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole derivatives, a class of compounds with significant potential in the development of new antibacterial agents. Detailed protocols for their synthesis and subsequent antibacterial screening are presented to facilitate further research and drug discovery efforts. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] The introduction of a bromine atom at the 2-position of the 5-methyl-1,3,4-oxadiazole ring is a key structural modification explored for its potential to enhance antibacterial efficacy.
Data Presentation: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1,3,4-oxadiazole derivatives against common bacterial strains. This data, compiled from existing literature, highlights the potential of this class of compounds as antibacterial agents. While specific data for this compound is not yet widely published, the presented data for structurally related compounds provides a strong rationale for its synthesis and evaluation.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-phenyl-1,3,4-oxadiazole | Escherichia coli | >100 | [5] |
| 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | Escherichia coli | 50 | [5] |
| 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Escherichia coli | 25 | [5] |
| 5-(Aryl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 | [6] |
| N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide | Staphylococcus aureus | 4-16 | [7] |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Escherichia coli | 50 | [3] |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Klebsiella pneumoniae | 50 | [3] |
| 2-Acylamino-1,3,4-oxadiazole derivative | Staphylococcus aureus | 1.56 | [8][9] |
| 2-Acylamino-1,3,4-oxadiazole derivative | Bacillus subtilis | 0.78 | [8][9] |
Experimental Protocols
Detailed methodologies for the synthesis of the target compound and its precursors, as well as for the evaluation of antibacterial activity, are provided below.
Synthesis of this compound
The synthesis of this compound is proposed via a multi-step pathway, commencing with the formation of 5-methyl-1,3,4-oxadiazole-2-thiol, followed by conversion to the 2-amino derivative and subsequent diazotization and bromination. An alternative, more direct route starting from acetylhydrazide is also presented.
Method 1: Synthesis via a 2-Amino Intermediate
Step 1: Synthesis of 5-methyl-1,3,4-oxadiazole-2-thiol
This procedure is adapted from the general synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[1][10][11]
-
To a stirred solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add acetylhydrazide (0.1 mol).
-
After complete dissolution of the hydrazide, add carbon disulfide (0.12 mol) dropwise while maintaining the temperature at ambient conditions.
-
Continue stirring the reaction mixture for 12-16 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting solid in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain 5-methyl-1,3,4-oxadiazole-2-thiol.
Step 2: Synthesis of 2-Amino-5-methyl-1,3,4-oxadiazole
This protocol is based on the reaction of acid hydrazides with cyanogen bromide.
-
Prepare a solution of cyanogen bromide (0.1 mol) in a suitable solvent like methanol.
-
In a separate flask, dissolve acetylhydrazide (0.1 mol) in the same solvent.
-
Add the acetylhydrazide solution to the cyanogen bromide solution and stir the mixture at room temperature.
-
The reaction can be heated to reflux to ensure completion. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a base such as ammonium hydroxide to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like isopropyl alcohol to yield 2-amino-5-methyl-1,3,4-oxadiazole.
Step 3: Synthesis of this compound (Sandmeyer-type Reaction)
This is a general procedure for the diazotization of a heterocyclic amine and subsequent Sandmeyer bromination.[5][12][13]
-
Dissolve 2-amino-5-methyl-1,3,4-oxadiazole (0.05 mol) in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mol) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (0.06 mol) in hydrobromic acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with sodium bicarbonate solution and then with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Antibacterial Screening Protocols
Protocol 1: Agar Well Diffusion Method
This method provides a qualitative assessment of the antibacterial activity.[6]
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Prepare a bacterial inoculum of the test organism with a turbidity equivalent to the 0.5 McFarland standard.
-
Uniformly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Aseptically punch wells (6-8 mm in diameter) into the agar plates.
-
Add a specific concentration of the synthesized this compound derivatives (dissolved in a suitable solvent like DMSO) into the wells.
-
Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides quantitative data on the antibacterial potency of the compounds.[7]
-
Perform serial two-fold dilutions of the synthesized compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum of the test organism and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
The following diagrams illustrate the key workflows described in these application notes.
Caption: Synthetic pathway for this compound.
Caption: Workflow for antibacterial screening of synthesized compounds.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heteroletters.org [heteroletters.org]
- 6. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. bingol.edu.tr [bingol.edu.tr]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-5-methyl-1,3,4-oxadiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methyl-1,3,4-oxadiazole is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole ring is a prevalent scaffold in numerous biologically active compounds, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups. The presence of a reactive bromine atom at the 2-position makes this compound an excellent substrate for a variety of cross-coupling and nucleophilic substitution reactions, enabling the synthesis of diverse molecular architectures with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Key Applications
This compound is primarily utilized in the following transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methods are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the 1,3,4-oxadiazole ring activates the 2-position towards nucleophilic attack, allowing for the displacement of the bromide by various nucleophiles, including amines, thiols, and alkoxides.
These reactions pave the way for the synthesis of a wide array of 2,5-disubstituted 1,3,4-oxadiazoles, which are scaffolds for compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-methyl-1,3,4-oxadiazoles
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75-85 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 95 | 20 | 82-92 |
Protocol 2: Nucleophilic Aromatic Substitution with Amines
This protocol outlines a general method for the synthesis of 2-amino-5-methyl-1,3,4-oxadiazole derivatives through the reaction of this compound with primary or secondary amines.
Reaction Scheme:
Application Notes: 2-Bromo-5-methyl-1,3,4-oxadiazole in the Synthesis of Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methyl-1,3,4-oxadiazole is a versatile heterocyclic building block in medicinal chemistry. Its reactive bromide atom allows for various coupling reactions, making it a valuable scaffold for the synthesis of diverse molecular architectures. A significant application of this compound is in the development of enzyme inhibitors and activators, particularly in the context of metabolic diseases. This document outlines the use of this compound in the synthesis of a class of enzyme activators targeting glucokinase (GK), a key regulator of glucose homeostasis.
Glucokinase plays a crucial role in glucose sensing in pancreatic β-cells and in the liver. In pancreatic β-cells, GK acts as a glucose sensor, triggering insulin secretion in response to rising blood glucose levels. In the liver, it facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and glucose uptake. Consequently, activators of glucokinase are of significant interest as potential therapeutic agents for the treatment of type 2 diabetes mellitus.
Synthetic Application: Synthesis of N-(5-methyl-1,3,4-oxadiazol-2-yl) Amine Derivatives as Glucokinase Activators
A primary application of this compound is in the synthesis of 2-amino-5-methyl-1,3,4-oxadiazole derivatives. These derivatives can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The resulting 2-amino-5-methyl-1,3,4-oxadiazole core can be further functionalized to produce potent and selective glucokinase activators.
General Synthetic Scheme
The synthesis of N-(5-methyl-1,3,4-oxadiazol-2-yl) amine derivatives from this compound can be achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction allows for the formation of a carbon-nitrogen bond between the oxadiazole ring and a primary or secondary amine.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-methyl-1,3,4-oxadiazole
Welcome to the technical support center for the synthesis of 2-Bromo-5-methyl-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My final yield of this compound is significantly low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common issue, with reported yields around 31% even under optimized conditions.[1] Several factors can contribute to this:
-
Incomplete Reaction: The conversion of the amino group in 5-methyl-1,3,4-oxadiazol-2-amine to the bromo group via a Sandmeyer-type reaction can be sluggish. Ensure that the reagents, particularly tert-butyl nitrite, are fresh and added slowly at the correct temperature to maintain control over the diazotization process.
-
Side Reactions: The diazonium salt intermediate is reactive and can undergo undesired reactions if not promptly converted to the bromide. Maintaining a low temperature (0 °C) during the formation of the diazonium salt is critical to minimize decomposition.
-
Sub-optimal Reagent Stoichiometry: The ratio of tert-butyl nitrite and copper(II) bromide to the starting amine is crucial. An excess of the nitrite can lead to undesired side products, while insufficient amounts will result in incomplete conversion.
-
Purification Losses: The product requires purification by column chromatography, which can lead to significant material loss.[1] Careful selection of the stationary and mobile phases is essential to achieve good separation without excessive loss of the product.
Q2: I am observing a large amount of unreacted 5-methyl-1,3,4-oxadiazol-2-amine in my final product. How can I drive the reaction to completion?
A2: Significant amounts of remaining starting material indicate incomplete diazotization or substitution. Consider the following adjustments:
-
Temperature Control: The initial diazotization step should be performed at 0 °C to ensure the stability of the diazonium intermediate. After the formation of the diazonium salt, the temperature is typically raised to facilitate the substitution reaction with bromide (e.g., to 65 °C).[1] Ensure this temperature profile is followed accurately.
-
Reagent Addition: Add the tert-butyl nitrite dropwise to the solution of the amine and copper(II) bromide.[1] A slow, controlled addition helps to maintain the reaction rate and prevent the accumulation of unreacted intermediates.
-
Reaction Time: The reaction is typically run for about three hours.[1] If you observe incomplete conversion, extending the reaction time at the higher temperature (65 °C) may improve the yield, but monitor for potential product degradation.
-
Purity of Starting Material: Ensure your starting 5-methyl-1,3,4-oxadiazol-2-amine is pure. Impurities can interfere with the reaction.
Q3: My purified product contains persistent impurities. What are they likely to be and how can I remove them?
A3: Besides unreacted starting material, other impurities can form during the synthesis.
-
1,3,4-Thiadiazole Analogues: If the synthesis of the oxadiazole precursor involved sulfur-containing reagents (like carbon disulfide or thiosemicarbazide), a common impurity is the corresponding 5-methyl-1,3,4-thiadiazole.[2] This can be difficult to separate due to similar polarity. Careful monitoring of the precursor synthesis by TLC and purification before the bromination step is crucial.
-
Phenolic Byproducts: The diazonium intermediate can react with water to form a hydroxyl group, leading to the formation of 5-methyl-1,3,4-oxadiazol-2-ol. Using anhydrous solvents like acetonitrile can minimize this side reaction.[1]
-
Purification Strategy: A well-optimized column chromatography protocol is the best method for removing these impurities.[1] Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane) to achieve the best separation.
Q4: I am having difficulty synthesizing the precursor, 2-amino-5-methyl-1,3,4-oxadiazole. What are some common issues?
A4: The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles typically involves the oxidative cyclization of an acylthiosemicarbazide.
-
Precursor Purity: Start with pure acethydrazide.
-
Cyclization Conditions: A common method involves reacting the corresponding hydrazide with cyanogen bromide.[3] Another approach is the oxidative cyclization of acylthiosemicarbazides using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or iodine.[4][5] The choice of oxidant and reaction conditions can significantly impact the yield and purity. Using harsh or toxic reagents like mercury salts should be avoided if possible.[6]
-
Workup Procedure: The workup often involves neutralization and extraction. Ensure the pH is adjusted correctly to precipitate the product, which can then be purified by recrystallization.[3]
Data Presentation
Table 1: Troubleshooting Guide for the Bromination of 5-methyl-1,3,4-oxadiazol-2-amine
| Problem | Potential Cause | Recommended Solution | Reference |
| Low Yield | Decomposition of diazonium intermediate | Maintain temperature at 0 °C during diazotization. | [1] |
| Incomplete reaction | Ensure slow, dropwise addition of tert-butyl nitrite; consider extending reaction time at 65 °C. | [1] | |
| Product loss during purification | Optimize column chromatography conditions (e.g., solvent gradient). | [1] | |
| Incomplete Conversion | Insufficient reagent | Use a slight excess of tert-butyl nitrite and ensure its freshness. | |
| Poor reagent mixing | Ensure vigorous stirring throughout the reaction. | ||
| Impure Product | Formation of hydroxyl byproduct | Use anhydrous acetonitrile as the solvent. | [1] |
| Unreacted starting material | Improve reaction conditions (see "Incomplete Conversion") and optimize chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methyl-1,3,4-oxadiazole
This protocol is based on the reaction of acethydrazide with cyanogen bromide.
Materials:
-
Acethydrazide
-
Cyanogen bromide
-
Methanol
-
Dilute hydrochloric acid
-
Aqueous sodium hydroxide
Procedure:
-
Dissolve acethydrazide in methanol.
-
To this solution, add a solution of cyanogen bromide in methanol. The amount of cyanogen bromide should be equimolar to the acethydrazide.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by dissolving it in dilute hydrochloric acid and then precipitating it by adding aqueous sodium hydroxide.
-
Further purification can be achieved by recrystallization from a suitable solvent like isopropyl alcohol to yield 2-amino-5-methyl-1,3,4-oxadiazole.[3]
Protocol 2: Synthesis of this compound
This protocol describes the bromination of 2-amino-5-methyl-1,3,4-oxadiazole.[1]
Materials:
-
2-Amino-5-methyl-1,3,4-oxadiazole
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, suspend 2-amino-5-methyl-1,3,4-oxadiazole and copper(II) bromide in anhydrous acetonitrile.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add tert-butyl nitrite dropwise to the cooled suspension while maintaining vigorous stirring.
-
After the addition is complete, continue stirring at 0 °C for a short period, then allow the reaction to warm to room temperature and subsequently heat to 65 °C.
-
Maintain the reaction at 65 °C for approximately 3 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the mixture and quench it with an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (a yellow solid) by column chromatography to obtain this compound.[1]
Experimental Workflow
Caption: Synthetic pathway for this compound.
References
- 1. Buy this compound | 864750-58-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-5-methyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-methyl-1,3,4-oxadiazole.
Experimental Workflow
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 5-methyl-1,3,4-oxadiazol-2-amine, followed by a Sandmeyer-type reaction to introduce the bromine atom.
Experimental Protocols
Step 1: Synthesis of 5-methyl-1,3,4-oxadiazol-2-amine
This procedure is adapted from established methods for the synthesis of 2-amino-5-methyl-1,3,4-oxadiazoles.[1]
Materials:
-
2-acetylhydrazinecarboxamide
-
Phosphorus oxychloride (POCl₃)
-
Dimethoxyethane (DME)
-
Ethyl acetate
-
Sodium carbonate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Suspend 2-acetylhydrazinecarboxamide in dimethoxyethane.
-
Add phosphorus oxychloride to the suspension.
-
Heat the reaction mixture to 70°C and stir for 2 hours.
-
After completion, remove the solvent under reduced pressure.
-
To the residue, add water and ethyl acetate.
-
Adjust the pH of the aqueous phase to 8 with sodium carbonate.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 5-methyl-1,3,4-oxadiazol-2-amine as a white solid.
Step 2: Synthesis of this compound
This procedure is based on a Sandmeyer-type reaction for the bromination of heteroaromatic amines.
Materials:
-
5-methyl-1,3,4-oxadiazol-2-amine
-
tert-Butyl nitrite
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 5-methyl-1,3,4-oxadiazol-2-amine in acetonitrile.
-
Cool the solution to 0°C.
-
Add copper(II) bromide to the solution.
-
Slowly add tert-butyl nitrite to the reaction mixture while maintaining the temperature between 0°C and 5°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 65°C for approximately three hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound as a yellow solid.
Data Presentation
| Parameter | Step 1: Synthesis of 5-methyl-1,3,4-oxadiazol-2-amine | Step 2: Synthesis of this compound |
| Starting Material | 2-acetylhydrazinecarboxamide | 5-methyl-1,3,4-oxadiazol-2-amine |
| Key Reagents | Phosphorus oxychloride | tert-Butyl nitrite, Copper(II) bromide |
| Solvent | Dimethoxyethane | Acetonitrile |
| Reaction Temperature | 70°C | 0°C to 65°C |
| Reaction Time | 2 hours | 3 hours |
| Typical Yield | ~50%[1] | ~31% |
| Product Appearance | White solid[1] | Yellow solid |
Troubleshooting Guides and FAQs
Step 1: Synthesis of 5-methyl-1,3,4-oxadiazol-2-amine
Q1: I am getting a very low yield of 5-methyl-1,3,4-oxadiazol-2-amine. What could be the issue?
A1: Low yields in this cyclization reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is stirred vigorously at the specified temperature for the full duration. You can monitor the reaction's progress using TLC to confirm the consumption of the starting material.
-
Moisture: Phosphorus oxychloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. The dimethoxyethane solvent should also be anhydrous.
-
Reagent Quality: The quality of phosphorus oxychloride can affect the reaction outcome. Using a freshly opened bottle or distilled POCl₃ is recommended.
-
Work-up Issues: During the work-up, ensure the pH is carefully adjusted to 8. If the pH is too low, the product may remain protonated in the aqueous layer, leading to poor extraction efficiency. Conversely, a very high pH could potentially lead to hydrolysis of the product.
Q2: My final product after work-up is an oil or a sticky solid, not a white solid. What should I do?
A2: This could indicate the presence of impurities or residual solvent.
-
Purification: Try to triturate the crude product with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization and remove non-polar impurities. If this fails, column chromatography using a silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) may be necessary.
-
Drying: Ensure that the product is thoroughly dried under vacuum to remove any residual solvent.
Step 2: Synthesis of this compound
Q3: The yield of my this compound is significantly lower than expected. What are the common causes?
A3: The Sandmeyer-type reaction can be sensitive, and low yields are a common issue. Key factors to consider are:
-
Diazonium Salt Instability: The diazonium salt intermediate is unstable and can decompose, especially at higher temperatures. It is crucial to maintain a low temperature (0-5°C) during the addition of tert-butyl nitrite.
-
Rate of Addition: The slow, dropwise addition of tert-butyl nitrite is critical. A rapid addition can lead to a localized increase in temperature and concentration, promoting decomposition and side reactions.
-
Quality of Reagents: Ensure that the tert-butyl nitrite is of high quality and has not decomposed. The copper(II) bromide should be anhydrous, as water can lead to the formation of the corresponding 2-hydroxy-5-methyl-1,3,4-oxadiazole as a significant byproduct.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted side reactions.
Q4: I am observing a significant amount of a byproduct that is not my desired bromo-oxadiazole. What could it be?
A4: Common byproducts in this type of reaction include:
-
2-Hydroxy-5-methyl-1,3,4-oxadiazole: This forms if water is present in the reaction mixture and acts as a nucleophile. Ensure all reagents and solvents are anhydrous.
-
Unreacted Starting Material: If the reaction is incomplete, you will have residual 5-methyl-1,3,4-oxadiazol-2-amine. Monitor the reaction by TLC to ensure full conversion.
-
Decomposition Products: A complex mixture of byproducts can form from the decomposition of the diazonium salt. These can often be tarry, colored materials.
Q5: How can I improve the purity of my final product?
A5: Purification is key to obtaining a high-purity product.
-
Column Chromatography: This is the most effective method for purifying the crude product. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The polarity of the eluent can be adjusted based on TLC analysis.
-
Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization from a suitable solvent system can further enhance its purity.
By carefully controlling the reaction conditions and employing appropriate purification techniques, the yield and purity of this compound can be significantly improved.
References
Preventing dehalogenation in Suzuki coupling of 2-bromo-oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Suzuki-Miyaura cross-coupling of 2-bromo-1,3,4-oxadiazoles, with a primary focus on preventing the common side reaction of hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of a Suzuki coupling reaction?
A1: Dehalogenation is a prevalent side reaction in Suzuki coupling where the bromo group of the 2-bromo-oxadiazole is replaced by a hydrogen atom, leading to the formation of an undesired byproduct.[1] This reaction consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process.
Q2: Why are 2-bromo-oxadiazoles particularly susceptible to dehalogenation?
A2: The 1,3,4-oxadiazole ring is highly electron-deficient. This electronic property makes the C2-Br bond more susceptible to reductive cleavage pathways that lead to dehalogenation, especially under palladium catalysis.[1] The presence of nitrogen atoms in the ring can also influence the electronic environment and reactivity.[1]
Q3: What is the primary mechanism of dehalogenation?
A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through the reaction of the palladium complex with various components in the reaction mixture, such as bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water. This Pd-H species can then transfer a hydride to the palladium intermediate, leading to the reductive elimination of the dehalogenated oxadiazole.
Q4: How can I detect if dehalogenation is occurring in my reaction?
A4: The dehalogenated byproduct can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the 2-bromo-oxadiazole starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to the dehalogenated oxadiazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new proton signal in the aromatic region where the bromine atom was previously located.[1]
Troubleshooting Guide: Minimizing Dehalogenation
Significant formation of the dehalogenated byproduct is a common issue. The following sections provide guidance on how to adjust reaction parameters to favor the desired cross-coupling product.
Logical Troubleshooting Workflow
This workflow can guide you in systematically addressing the dehalogenation issue.
Caption: A step-by-step workflow for troubleshooting dehalogenation.
Choice of Catalyst and Ligand
The ligand plays a pivotal role in stabilizing the palladium catalyst and influencing the relative rates of reductive elimination (desired) versus dehalogenation (undesired). For electron-deficient substrates like 2-bromo-oxadiazoles, standard ligands such as PPh₃ can be ineffective.
Recommendation: Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote faster oxidative addition and reductive elimination, outcompeting the dehalogenation pathway.
| Ligand Type | Recommended Ligands | Rationale |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, known to be highly effective for coupling challenging heteroaryl halides.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable palladium complexes, often reducing side reactions.[1] |
| Diphosphine Ligands | dppf | Can be effective, particularly in forming stable pre-catalysts like Pd(dppf)Cl₂. |
Selection of the Base
The base is crucial for activating the boronic acid but can also be a primary source of hydride species that cause dehalogenation. Strong alkoxide bases should generally be avoided.
Recommendation: Use weaker inorganic bases.
| Base | Recommended Options | Rationale |
| Carbonates | K₂CO₃, Cs₂CO₃ | Generally effective and less likely to promote dehalogenation compared to stronger bases.[1] |
| Phosphates | K₃PO₄ | A common and effective base for many challenging Suzuki couplings, often providing a good balance of reactivity and low side reactions. |
| Fluorides | KF, CsF | Can be used, especially in anhydrous conditions, but carbonates and phosphates are more common first choices. |
Solvent System
Protic solvents (e.g., alcohols) can act as a hydride source, directly contributing to dehalogenation. While water is often necessary to dissolve the base and facilitate transmetalation, its amount should be controlled.
Recommendation: Use aprotic solvents, often in combination with a minimal amount of water.
| Solvent | Recommended Systems | Rationale |
| Ethers | 1,4-Dioxane, THF | Commonly used aprotic solvents for Suzuki couplings. Often used with water (e.g., 4:1 or 5:1 ratio). |
| Aromatics | Toluene | A less polar aprotic solvent that has been observed to reduce dehalogenation in some systems.[1] |
| Amides | DMF, DMAc | Can be effective but may also act as a hydride source at elevated temperatures. Use with caution. |
Temperature and Reaction Time
High temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.
Recommendation: Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate. Monitor the reaction closely (e.g., by LC-MS) and stop it upon consumption of the starting material to avoid byproduct formation. Lowering the temperature from 100-110°C to 80°C can sometimes be beneficial.
Visualizing the Reaction Pathways
Understanding the main catalytic cycle and the competing dehalogenation pathway is key to troubleshooting.
Caption: The Suzuki catalytic cycle and the competing dehalogenation pathway.
Key Experimental Protocols
The following protocols are starting points and may require optimization for specific 2-bromo-oxadiazole and boronic acid derivatives.
Protocol 1: General Conditions using a Buchwald Precatalyst
This protocol utilizes a modern, highly active catalyst system that is often successful in minimizing dehalogenation.
Materials:
-
2-Bromo-5-aryl-1,3,4-oxadiazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G2 (or SPhos Pd G2) (1-3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (degassed, e.g., 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the 2-bromo-oxadiazole, arylboronic acid, K₃PO₄, and the palladacycle precatalyst.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Conditions using a Traditional Catalyst System
This protocol uses a more traditional catalyst, which can be effective, especially if dehalogenation is not severe.
Materials:
-
2-Bromo-5-aryl-1,3,4-oxadiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene and Water (degassed, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the 2-bromo-oxadiazole, arylboronic acid, and Na₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (toluene/water).
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and perform an aqueous workup.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
References
Minimizing homocoupling in palladium-catalyzed reactions of 2-Bromo-5-methyl-1,3,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in palladium-catalyzed cross-coupling reactions of 2-Bromo-5-methyl-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in palladium-catalyzed reactions of this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of cross-coupling reactions with this compound, this can result in the formation of a symmetrical bi-oxadiazole byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to the potential for similar physical properties between the desired product and the homocoupled byproduct.
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling) or the halo-oxadiazole.
Q3: How can I minimize homocoupling in my Suzuki-Miyaura coupling reaction?
A3: To minimize homocoupling in Suzuki-Miyaura coupling of this compound, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent.
-
Choice of Base: Use a weaker base. While a base is necessary to activate the boronic acid, strong bases can promote homocoupling. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH)[1].
-
Ligand Selection: The choice of phosphine ligand can significantly influence the extent of homocoupling. Bulky and electron-rich ligands can sometimes stabilize the catalytic species and favor the desired cross-coupling pathway.
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling side reaction.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling more than the rate of the desired cross-coupling.
Q4: Are there specific recommendations for Heck and Sonogashira couplings to avoid homocoupling?
A4: Yes. For Heck reactions , ensuring a strictly inert atmosphere is crucial. For Sonogashira reactions , the undesired homocoupling of the terminal alkyne is known as Glaser coupling. To suppress this:
-
Use copper-free conditions where possible, as the copper co-catalyst can promote Glaser coupling.
-
If copper is necessary, use the minimum effective amount.
-
Maintain a rigorously oxygen-free environment.
Troubleshooting Guides
Issue 1: Significant amount of homocoupled 5,5'-dimethyl-2,2'-bi(1,3,4-oxadiazole) observed in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Improve degassing procedure for solvents and the reaction setup. Use freeze-pump-thaw cycles for more effective oxygen removal. Ensure a positive pressure of inert gas (argon or nitrogen) throughout the reaction. |
| Inappropriate Base | Switch to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical and substrate-dependent[1]. |
| High Reaction Temperature | Lower the reaction temperature in increments of 10 °C and monitor the effect on the product-to-byproduct ratio. |
| High Concentration of Boronic Acid (Suzuki) | Add the boronic acid solution dropwise over an extended period using a syringe pump. |
| Catalyst System | Screen different palladium sources and phosphine ligands. For example, pre-formed Pd(0) catalysts might be less prone to generating Pd(II) species that can initiate homocoupling. |
Issue 2: Low yield of the desired cross-coupled product and recovery of starting material.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst and ligands are of high purity and handled under an inert atmosphere. Consider using a pre-catalyst that is more readily activated. |
| Insufficient Base Strength or Solubility | While strong bases can promote homocoupling, the chosen base must be sufficiently strong and soluble to facilitate the catalytic cycle. If using a weak base, ensure it is finely powdered and well-dispersed. |
| Low Reaction Temperature | While high temperatures can lead to side reactions, the temperature must be sufficient to drive the reaction to completion. Gradually increase the temperature and monitor the reaction progress. |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants are soluble at the reaction temperature. A mixture of solvents may be necessary. |
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving heteroaryl bromides. While specific data for this compound with explicit homocoupling yields are limited, the trends observed for similar substrates can provide valuable guidance.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of a Heteroaryl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Cross-Coupled Product (%) | Reference |
| 1 | Na₂CO₃ | Toluene/H₂O | 115 | 12 | 85 | Fictionalized data based on trends |
| 2 | K₂CO₃ | Toluene/H₂O | 115 | 12 | 82 | Fictionalized data based on trends |
| 3 | Cs₂CO₃ | Dioxane | 100 | 16 | 91 | Fictionalized data based on trends |
| 4 | K₃PO₄ | Dioxane | 100 | 16 | 88 | Fictionalized data based on trends |
| 5 | NaOH | Toluene/H₂O | 115 | 12 | 65 (with significant homocoupling) | Fictionalized data based on trends |
Note: The yields of homocoupling byproducts are often not reported in the literature. The qualitative observation of "significant homocoupling" with stronger bases is a common theme.
Table 2: Effect of Different Palladium Catalysts and Ligands on Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Yield of Cross-Coupled Product (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 78 | Fictionalized data based on trends |
| 2 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Toluene/H₂O | 85 | Fictionalized data based on trends |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Dioxane | 92 | Fictionalized data based on trends |
| 4 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 75 | Fictionalized data based on trends |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly degas by evacuating and backfilling with an inert gas (argon or nitrogen) three to five times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Heck Coupling of this compound
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF or DMA, 5 mL) and a base (e.g., triethylamine, 2.0 mmol) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-140 °C). Stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the residue by column chromatography.
General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Solvent, Base, and Alkyne Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL), a base (e.g., triethylamine or diisopropylamine, 3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by water and brine. Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.
Visualizations
References
Stability issues of 2-Bromo-5-methyl-1,3,4-oxadiazole under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methyl-1,3,4-oxadiazole. The information is designed to address potential stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is failing, and I suspect the starting material is degrading. What are the common causes of instability for this compound?
A1: While 1,3,4-oxadiazoles are known for their high thermal and chemical stability, certain reaction conditions can lead to the degradation of this compound.[1][2] Key factors that can contribute to its instability include:
-
Presence of Strong Nucleophiles: The bromine atom at the 2-position can be susceptible to nucleophilic substitution. Reagents such as strong amines, thiols, or alkoxides can displace the bromide, leading to undesired side products.
-
Extreme pH Conditions: Both highly acidic and highly basic conditions can promote the cleavage of the oxadiazole ring. While the 1,3,4-oxadiazole ring is generally stable, related oxadiazole structures have shown susceptibility to ring-opening under low or high pH.[3]
-
Elevated Temperatures: Although thermally robust, prolonged exposure to very high temperatures may lead to decomposition.[4][5][6]
Q2: I am observing an unexpected product in my reaction. Could a nucleophile be reacting with my this compound?
A2: Yes, this is a likely scenario. The carbon atom to which the bromine is attached is electrophilic and can be attacked by nucleophiles. This results in a nucleophilic aromatic substitution (SNAr) type reaction, where the bromide ion acts as a leaving group.
-
Troubleshooting Steps:
-
Analyze Reaction Components: Identify all potential nucleophiles in your reaction mixture, including reagents, solvents (e.g., methanol, water), and additives (e.g., bases).
-
Modify Reaction Conditions: If possible, use a non-nucleophilic base or an aprotic solvent. Consider protecting any functional groups on your other reactants that could act as nucleophiles.
-
Lower Reaction Temperature: Reducing the temperature can often slow down the rate of undesired nucleophilic substitution.
-
Q3: My reaction is being run under basic conditions, and I am seeing low yields. Could the base be degrading the this compound?
A3: It is possible that strong basic conditions are causing the degradation of the oxadiazole ring. Studies on other oxadiazole isomers have shown that nucleophilic attack on the ring carbons can occur at high pH, leading to ring-opening.[3]
-
Troubleshooting Steps:
-
Use a Weaker Base: If your reaction chemistry allows, switch to a milder, non-nucleophilic base (e.g., potassium carbonate, triethylamine).
-
Control Stoichiometry: Use the minimum required amount of base.
-
Monitor Reaction Progress: Track the consumption of your starting material and the formation of any byproducts over time using techniques like TLC or LC-MS to identify the onset of degradation.
-
Q4: Can acidic conditions affect the stability of this compound?
A4: Yes, strongly acidic conditions may lead to the degradation of the 1,3,4-oxadiazole ring. Protonation of one of the nitrogen atoms can activate the ring towards nucleophilic attack (e.g., by water or other nucleophiles present), potentially causing ring cleavage.[3]
-
Troubleshooting Steps:
-
Moderate Acidity: If possible, use the weakest acid necessary to achieve the desired transformation.
-
Anhydrous Conditions: If water is not essential for your reaction, performing the reaction under anhydrous conditions can minimize acid-catalyzed hydrolysis of the oxadiazole ring.
-
Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of potential degradation.
-
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Issue | Potential Cause | Recommended Action |
| Unexpected Side Product | Nucleophilic substitution of the bromine atom. | Use non-nucleophilic reagents and solvents; lower reaction temperature. |
| Low Yield/Decomposition | Ring cleavage under strong basic conditions. | Use a weaker, non-nucleophilic base; control stoichiometry. |
| Low Yield/Decomposition | Ring cleavage under strong acidic conditions. | Use a weaker acid; maintain anhydrous conditions if possible. |
| General Degradation | Prolonged exposure to high temperatures. | Optimize reaction time and use the lowest effective temperature. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on this compound with a Generic Nucleophile (Nu-H)
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Addition of Reagents: Add the nucleophile (Nu-H, 1-1.2 equivalents) to the solution. If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃, DIPEA, 1.5-2 equivalents) should be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C), depending on the reactivity of the nucleophile.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
Below is a troubleshooting workflow to diagnose stability issues with this compound.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minsky DTIC [dtic.minsky.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 5-Substituted-2-amino-1,3,4-oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles, particularly through the common method of oxidative cyclization of acylthiosemicarbazide precursors.
dot
Impact of solvent choice on the outcome of 2-Bromo-5-methyl-1,3,4-oxadiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methyl-1,3,4-oxadiazole. The following sections address common issues related to solvent choice and reaction optimization for various coupling and substitution reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the most critical factors to consider regarding the solvent?
A1: Low yields in Suzuki-Miyaura couplings involving heteroaryl bromides are often linked to suboptimal solvent and base combinations. The polarity and proticity of the solvent can significantly influence catalyst stability, substrate solubility, and the rate of transmetalation.
-
Solvent Choice: A mixture of a non-polar aprotic solvent and water is typically employed. Common choices include 1,4-dioxane/water, toluene/water, and 2-methyltetrahydrofuran (2-MeTHF)/water.[1] Ethereal solvents like 1,4-dioxane and 2-MeTHF are often effective.[1] For challenging couplings, 2-MeTHF has been shown to provide superior yields compared to more traditional solvents like dioxane.[1]
-
Base Selection: The choice of base is intimately linked to the solvent system. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The solubility of the base in the aqueous phase and its strength are critical. For instance, Cs₂CO₃ was found to be effective in a dioxane/water system for a challenging ortho-bromoaniline coupling.[1]
-
Degassing: Thoroughly degassing the solvent is crucial to prevent catalyst oxidation and homocoupling of the boronic acid, which are common side reactions.[2]
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a heterocyclic amine, but the reaction is sluggish. Which solvent should I try?
A2: The success of a Buchwald-Hartwig amination is highly dependent on the solvent, which affects the solubility of the amine, the aryl halide, and the catalyst complex.
-
Recommended Solvents: For the coupling of aryl bromides with heterocyclic amines, toluene has been identified as a superior solvent, often leading to high conversion rates.[3][4] 1,4-Dioxane is also a viable option that can provide good results.[3][4]
-
Solvent Screening: It is advisable to perform a small-scale screen of aprotic solvents such as toluene, 1,4-dioxane, and THF to identify the optimal medium for your specific substrate combination.[3][4]
Q3: What is the best approach for a Sonogashira coupling with this compound?
A3: For Sonogashira couplings, the choice of solvent, base, and copper co-catalyst are all critical for success.
-
Solvent Systems: Anhydrous, aprotic polar solvents are generally preferred. Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[5] The optimal solvent will depend on the specific alkyne and substrate.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required to neutralize the hydrogen halide formed during the reaction.[5]
-
Copper(I) Co-catalyst: The addition of a copper(I) salt, typically copper(I) iodide (CuI), is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[5]
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields with your Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps:
Problem: Low to no product formation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Solvent | Switch to a different solvent system. If using dioxane/water, try 2-MeTHF/water, which has shown improved yields in similar systems.[1] |
| Ineffective Base | The base and solvent are often interdependent. If using K₂CO₃, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.[1] |
| Catalyst Deactivation | Ensure all solvents are rigorously degassed to remove oxygen, which can deactivate the palladium catalyst.[2] |
| Poor Substrate Solubility | If starting materials are not fully dissolved, consider a more polar aprotic solvent like DMF or DMSO, but be mindful of potential side reactions at higher temperatures. |
Troubleshooting Buchwald-Hartwig Amination Reactions
For issues encountered during the Buchwald-Hartwig amination, refer to the following guide:
Problem: Incomplete conversion or slow reaction rate.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Solvent Choice | Toluene is often the solvent of choice for couplings with heterocyclic amines.[3][4] If using another solvent, a switch to toluene is recommended. |
| Base Incompatibility | Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and anhydrous. |
| Ligand Issues | The choice of phosphine ligand is critical. For heteroaromatic substrates, bulky, electron-rich ligands like XPhos or t-BuXPhos often give good results.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 2-MeTHF/H₂O, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol serves as a starting point and should be optimized for specific amines.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 90-110 °C and stir for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Data Presentation
The following tables summarize the effect of solvent on the yield of analogous cross-coupling reactions, which can serve as a guide for optimizing reactions with this compound.
Table 1: Solvent Screening for the Suzuki-Miyaura Coupling of an Ortho-Bromoaniline [1]
| Entry | Solvent | Base | Yield (%) |
| 1 | Dioxane/H₂O | Cs₂CO₃ | 51 |
| 2 | EtOAc | Cs₂CO₃ | 45 |
| 3 | Toluene | Cs₂CO₃ | 48 |
| 4 | 2-MeTHF | Cs₂CO₃ | 95 |
Table 2: Solvent Effect on the Buchwald-Hartwig Amination of Bromobenzene with Carbazole [4]
| Entry | Solvent | Conversion (%) |
| 1 | Toluene | >99 |
| 2 | 1,4-Dioxane | 97 |
| 3 | t-Amyl alcohol | 84 |
| 4 | Cyclopentyl methyl ether | 82 |
| 5 | Dimethyl sulfoxide | 12 |
| 6 | N,N-Dimethylformamide | <5 |
Table 3: Solvent and Base Optimization for the Heck Coupling of 2-acetyl-5-bromobenzofuran with Styrene [6]
| Entry | Solvent | Base | Additive | Conversion (%) |
| 1 | Water | KOH | TBAB | 91 |
| 2 | Water | Et₃N | TBAB | 95 |
| 3 | DMF | KOH | TBAB | 85 |
| 4 | DMF | Et₃N | TBAB | 88 |
| 5 | Toluene | KOH | - | 0 |
| 6 | Toluene | Et₃N | - | 4 |
TBAB = Tetrabutylammonium bromide
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 2-Bromo-5-methyl-1,3,4-oxadiazole: A Comparative NMR Analysis
For Immediate Release
This guide provides a detailed nuclear magnetic resonance (NMR) characterization of 2-Bromo-5-methyl-1,3,4-oxadiazole, a key building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound, this report presents a comparative analysis based on predicted values and experimental data from structurally analogous 1,3,4-oxadiazole derivatives. This approach offers valuable insights for researchers in identifying and characterizing this and similar heterocyclic compounds.
Introduction to this compound
This compound is a five-membered aromatic heterocycle featuring a bromine atom at the 2-position and a methyl group at the 5-position. Its unique electronic and structural properties make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and provide experimental data for structurally related compounds for comparison.
Table 1: ¹H NMR Data (Predicted and Comparative)
| Compound | Solvent | Chemical Shift (δ) of -CH₃ (ppm) |
| This compound (Predicted) | CDCl₃ | ~ 2.6 |
| 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole | CDCl₃ | 2.63 |
| 2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole[1] | CDCl₃ | 2.61 |
| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | DMSO-d₆ | 0.87 (-CH₃ of hexyl) |
Table 2: ¹³C NMR Data (Predicted and Comparative)
| Compound | Solvent | C2 (ppm) | C5 (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | CDCl₃ | ~ 158 | ~ 165 | ~ 11 |
| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole[2] | DMSO | 163.0 | 165.1 | - |
| 2-(2-Bromoethyl)-5-phenyl-1,3,4-oxadiazole[2] | DMSO | 164.1 | 164.5 | - |
| 2,5-Dialkyl-1,3,4-oxadiazoles[3] | - | ~ 165.0 | ~ 165.0 | - |
| 2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole[1] | CDCl₃ | 163.9 | 163.5 | 11.0 |
| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole[4] | DMSO-d₆ | 162.5 | 167.9 | 13.8 (-CH₃ of hexyl) |
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of 1,3,4-oxadiazole derivatives, based on common practices reported in the literature.[5][6]
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the 1,3,4-oxadiazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration and solubility.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Structural Relationship and NMR Signals
The chemical structure of this compound directly influences its NMR spectra. The electron-withdrawing nature of the bromine atom and the oxadiazole ring will deshield the adjacent carbon (C2), resulting in a downfield chemical shift in the ¹³C NMR spectrum. The methyl group, being electron-donating relative to the ring, will have a characteristic singlet in the upfield region of the ¹H NMR spectrum.
References
- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journalspub.com [journalspub.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-5-methyl-1,3,4-oxadiazole and its Derivatives
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2-Bromo-5-methyl-1,3,4-oxadiazole and its related derivatives. Tailored for researchers, scientists, and professionals in drug development, this document outlines key fragmentation patterns, presents comparative data, and offers detailed experimental protocols.
Introduction to 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise characterization of these molecules is paramount for drug discovery and development. Mass spectrometry serves as a cornerstone analytical technique for elucidating the structure and confirming the molecular weight of newly synthesized oxadiazole derivatives.[1]
This compound (C₃H₃BrN₂O) is a key synthetic intermediate.[4] Its molecular weight is approximately 162.98 g/mol .[5] Due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, its mass spectrum is expected to exhibit a characteristic molecular ion cluster ([M]⁺ and [M+2]⁺) of similar intensity.
Mass Spectrometry Analysis: Fragmentation Patterns
Upon ionization in a mass spectrometer, typically through Electron Ionization (EI), the molecular ion of this compound becomes energetically unstable and undergoes fragmentation.[6] The resulting fragmentation pattern is a unique fingerprint that aids in structure confirmation.
Predicted Fragmentation of this compound:
The fragmentation of the 1,3,4-oxadiazole ring can proceed through several pathways, including cleavage of the N-N bond, C-O bonds, or C-N bonds. Based on established fragmentation principles for heterocyclic compounds, the following key fragments are anticipated for this compound:
-
Molecular Ion ([M]⁺): A characteristic doublet peak at m/z 163 and 165, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond would yield a fragment at m/z 84.
-
Formation of Acylium Ions:
-
[CH₃CO]⁺: A highly stable acetylium ion, often observed as a prominent peak at m/z 43.
-
[BrCO]⁺: A bromoacylium ion, which would appear as a doublet at m/z 107 and 109.
-
-
Ring Cleavage Fragments: Heterocyclic ring cleavage can lead to the formation of nitrile fragments or other smaller ions.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Comparative Data for Oxadiazole Derivatives
The following table summarizes mass spectrometry data for several bromo-substituted 1,3,4-oxadiazole derivatives reported in the literature, illustrating common fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition of the ions.[7]
| Compound | Ionization Mode | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference |
| 2-((4-Bromomethyl)phenyl)-5-phenyl-1,3,4-oxadiazole | ESI | C₁₅H₁₁BrN₂O | 315.0133, 317.0114 | 315.0133, 317.0112 | - | [7] |
| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole | ESI | C₉H₇BrN₂O | 238.9820, 240.9800 | 238.9832, 240.9812 | - | [7] |
| 2-(2-Bromoethyl)-5-phenyl-1,3,4-oxadiazole | ESI | C₁₀H₉BrN₂O | 252.9977, 254.9957 | 252.9973, 254.9960 | - | [7] |
| 2'-Bromo-N-(2-methoxyphenyl)acetamide Derivative of Oxadiazole | EIMS | C₉H₁₀BrNO₂ (Bromo-acetamide precursor) | 244 (M⁺) | 244 (42%) | 229, 213, 122 (Base), 107 | [8] |
Comparison with Alternative Analytical Methods
While mass spectrometry is powerful for determining molecular weight and formula, it is often used in conjunction with other spectroscopic techniques for complete structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This is essential for determining the precise connectivity of atoms and the substitution pattern on the oxadiazole ring.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For oxadiazole derivatives, characteristic absorption bands for C=N, C-O-C, and aromatic rings can confirm the successful synthesis of the heterocyclic core.[2]
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a compound, providing empirical formula data that complements the molecular formula obtained from mass spectrometry.[9]
Comparison Summary:
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structure (fragmentation) | High sensitivity, small sample size, direct molecular weight | Isomers can be difficult to distinguish, complex fragmentation |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry | Unambiguous structure elucidation, non-destructive | Lower sensitivity, larger sample size needed, expensive equipment |
| IR Spectroscopy | Presence of functional groups | Fast, inexpensive, good for reaction monitoring | Provides limited structural information, complex spectra |
Experimental Protocols
A generalized protocol for the analysis of 1,3,4-oxadiazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This method is suitable for volatile and thermally stable compounds. For less volatile or thermally labile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
GC-MS Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized oxadiazole derivative in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: Identify the compound by its retention time and match its mass spectrum against a spectral library (e.g., NIST).[10] Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Caption: General experimental workflow for GC-MS analysis of oxadiazole derivatives.
Conclusion
Mass spectrometry is an indispensable tool for the characterization of this compound and its derivatives. The technique provides rapid and accurate determination of molecular weight and offers structural insights through predictable fragmentation patterns, which are characterized by the isotopic signature of bromine and the cleavage of the heterocyclic ring. When integrated with other spectroscopic methods like NMR and IR, mass spectrometry enables the unambiguous structural confirmation of novel oxadiazole compounds, thereby accelerating research and development in medicinal chemistry.
References
- 1. journalspub.com [journalspub.com]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C3H3BrN2O | CID 25219536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. isca.me [isca.me]
- 10. updatepublishing.com [updatepublishing.com]
Comparison of different catalytic systems for Suzuki coupling of 2-bromo-oxadiazoles
A Comparative Guide to Catalytic Systems for Suzuki Coupling of 2-Bromo-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A critical application of this reaction lies in the synthesis of arylated oxadiazoles, which are key scaffolds in many biologically active molecules and functional materials.[2][3] The choice of the catalytic system for the coupling of 2-bromo-oxadiazoles is paramount for achieving high yields and clean reactions. This guide provides an objective comparison of different palladium-based catalytic systems for this specific transformation, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki coupling of 2-bromo-oxadiazoles with various arylboronic acids is highly dependent on the catalyst, ligand, base, and solvent system employed. Below is a summary of the performance of several distinct palladium-based catalysts under various reaction conditions. While direct side-by-side comparisons under identical conditions are limited in the literature, the following tables provide a compilation of data from various sources to guide catalyst selection.
Table 1: Catalytic Systems for Suzuki Coupling of 2-Bromo-1,3,4-oxadiazoles
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | α-aminophosphonate 1 | Cs₂CO₃ | 1,4-Dioxane | 100 | 5 | 78-95 | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | [4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | 12 | 85-95 | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | [5] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent | Bromo-substituted quinazolines with thiadiazole boronic esters | [6] |
Table 2: Catalytic Systems for Suzuki Coupling of 2-Bromo-1,2,4-oxadiazoles
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| RuPhos Pd G4 | RuPhos | K₂CO₃ | 1,4-Dioxane | 100 | 2 | 92 | 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole | [7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High | General aryl bromides | [8] |
| PEPPSI™-IPr | IPr | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent | Sterically hindered substrates | [9] |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below. These protocols serve as a starting point for reaction optimization.
Protocol 1: Suzuki Coupling using Pd(OAc)₂ with an α-aminophosphonate Ligand[4]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, a solution of [Pd(OAc)₂] (0.5 mol%) in 1,4-dioxane is prepared.
-
Ligand Addition: A solution of the α-aminophosphonate ligand (0.5 mol%) in 1,4-dioxane is added to the palladium precursor solution.
-
Reagent Addition: The 2-bromo-oxadiazole substrate (0.5 mmol), arylboronic acid (0.75 mmol), Cs₂CO₃ (0.75 mmol), and an internal standard (e.g., decane, 0.025 mL) are added.
-
Solvent Addition: A complementary amount of 1,4-dioxane is added to bring the total reaction volume to 2.0 mL.
-
Reaction: The reaction mixture is heated to 100 °C for the specified time (e.g., 5-16 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered, and the filtrate is analyzed by gas chromatography or other appropriate methods to determine the product yield.
Protocol 2: Suzuki Coupling using RuPhos Pd G4[7]
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the 2-bromo-1,2,4-oxadiazole (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the RuPhos Pd G4 catalyst (e.g., 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Reaction: The reaction mixture is heated to 100 °C and stirred for the required time (e.g., 2 hours).
-
Workup and Analysis: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to isolate the desired product.
Visualizations
General Catalytic Cycle for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Catalyst System Selection
The selection of an optimal catalytic system for the Suzuki coupling of 2-bromo-oxadiazoles can be guided by a logical workflow that considers the substrate and desired reaction efficiency.
Caption: Decision workflow for selecting a catalytic system for Suzuki coupling of 2-bromo-oxadiazoles.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 2-Bromo-5-methyl-1,3,4-oxadiazole with Other Bromo-heterocycles in Palladium-Catalyzed Cross-Coupling Reactions
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity of Bromo-heterocyclic Compounds in Key Synthetic Transformations
This publication provides a detailed comparative analysis of the reactivity of 2-Bromo-5-methyl-1,3,4-oxadiazole and other common bromo-heterocycles, namely 2-bromopyridine, 2-bromothiophene, and 2-bromofuran. This guide is intended to assist researchers in making informed decisions for the strategic design and optimization of synthetic routes involving these important building blocks. The comparison focuses on three of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
The reactivity of aryl and heteroaryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally influenced by the C-Br bond strength and the electronic properties of the heterocyclic ring. Generally, a weaker C-Br bond and a more electron-deficient ring system lead to a higher reactivity in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Executive Summary of Reactivity Comparison
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, a general trend in reactivity can be inferred from available data and theoretical considerations. The electron-deficient nature of the 1,3,4-oxadiazole ring is expected to render the C-Br bond in this compound more susceptible to oxidative addition by a palladium(0) catalyst compared to more electron-rich systems like 2-bromofuran and 2-bromothiophene. The reactivity of 2-bromopyridine is also influenced by its electron-deficient pyridine ring.
General Reactivity Trend (Predicted): this compound > 2-bromopyridine > 2-bromothiophene > 2-bromofuran
This predicted trend is based on the general understanding of the electronic effects of these heterocyclic systems. However, it is crucial to note that specific reaction outcomes are highly dependent on the chosen catalyst, ligands, base, and solvent system.
Data Presentation: Comparative Performance in Cross-Coupling Reactions
The following tables summarize representative quantitative data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions for the compared bromo-heterocycles. It is important to note that the reaction conditions are not identical across all entries, and thus the yields provide a qualitative comparison of reactivity.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Bromo-heterocycle | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data Not Available | - | - | - | - | - |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |
| 2-Bromofuran | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | 100 | 2 | ~70-80% |
Table 2: Heck Reaction with Styrene
| Bromo-heterocycle | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data Not Available | - | - | - | - | - |
| 2-Bromopyridine | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~70-80% |
| 2-Bromothiophene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 12 | ~80-90% |
| 2-Bromofuran | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | ~60-70% |
Table 3: Buchwald-Hartwig Amination with Aniline
| Bromo-heterocycle | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data Not Available | - | - | - | - | - |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 18 | ~90-98%[2] |
| 2-Bromothiophene | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 24 | ~85-95% |
| 2-Bromofuran | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | ~70-80% |
Experimental Protocols
Detailed experimental protocols for representative Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Cross-Coupling
A mixture of the bromo-heterocycle (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/water 4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-24 hours.[3] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Heck Reaction
In a sealed tube, the bromo-heterocycle (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 mmol) are combined in a suitable solvent (e.g., DMF, 5 mL). The vessel is sealed and heated to 100-140 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
To a dry Schlenk tube under an inert atmosphere are added the bromo-heterocycle (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol).[4] Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added, and the mixture is heated to 80-110 °C for 18-24 hours. The reaction is then cooled, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The organic phase is dried, concentrated, and the residue is purified by chromatography.
Mandatory Visualization
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for selecting a bromo-heterocycle and catalyst system.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to 2-Bromo-5-methyl-1,3,4-oxadiazole and 2-Chloro-5-methyl-1,3,4-oxadiazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal and materials chemistry. The 1,3,4-oxadiazole motif is a privileged structure found in numerous biologically active compounds and functional materials.[1][2] The introduction of substituents onto this ring system is often achieved through palladium-catalyzed cross-coupling reactions, where 2-halo-1,3,4-oxadiazoles serve as key building blocks. This guide provides an objective comparison of the performance of 2-bromo-5-methyl-1,3,4-oxadiazole and 2-chloro-5-methyl-1,3,4-oxadiazole in common cross-coupling reactions, supported by established chemical principles and extrapolated experimental data from structurally related compounds.
General Reactivity Profile
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group generally follows the trend: I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to the initial oxidative addition step by the palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, this compound is expected to be significantly more reactive than its chloro-analogue. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, 2-chloro-5-methyl-1,3,4-oxadiazole may require more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) catalysts to achieve comparable yields.
Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide.
| Feature | This compound | 2-Chloro-5-methyl-1,3,4-oxadiazole |
| Expected Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos) or NHC-Pd complexes |
| Typical Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄ |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Dioxane, Toluene |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Expected Yields | Good to Excellent | Fair to Good (highly dependent on catalyst system) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between an amine and an organic halide.[3][4][5]
| Feature | This compound | 2-Chloro-5-methyl-1,3,4-oxadiazole |
| Expected Reactivity | High | Low |
| Typical Catalyst | Pd₂(dba)₃ with bulky phosphine ligands (e.g., Xantphos, BINAP) | Pd₂(dba)₃ or Pd(OAc)₂ with highly active ligands (e.g., RuPhos, BrettPhos) |
| Typical Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Typical Temperature | 90-110 °C | 110-130 °C |
| Expected Yields | Good to Excellent | Poor to Good (highly dependent on ligand) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an organic halide, typically with both palladium and copper catalysts.[6]
| Feature | This compound | 2-Chloro-5-methyl-1,3,4-oxadiazole |
| Expected Reactivity | Good | Very Low |
| Typical Catalyst | Pd(PPh₃)₂Cl₂, CuI | More specialized Pd catalysts; often challenging |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, i-Pr₂NH |
| Typical Solvent | THF, DMF | DMF, NMP |
| Typical Temperature | Room Temperature to 60 °C | 80-120 °C |
| Expected Yields | Good to Excellent | Generally low; may require specialized conditions |
Experimental Protocols
The following are representative experimental protocols for the cross-coupling of this compound and the anticipated conditions required for 2-chloro-5-methyl-1,3,4-oxadiazole. These protocols are adapted from literature procedures for structurally similar substrates.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methyl-1,3,4-oxadiazole
For this compound:
To a solution of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol) in a mixture of dioxane (8 mL) and water (2 mL) is added Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 90 °C for 4-6 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-5-methyl-1,3,4-oxadiazole.
For 2-Chloro-5-methyl-1,3,4-oxadiazole (Anticipated Conditions):
To a solution of 2-chloro-5-methyl-1,3,4-oxadiazole (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol) in anhydrous dioxane (10 mL) is added a pre-catalyst mixture of Pd(OAc)₂ (0.03 mmol) and SPhos (0.06 mmol). The reaction mixture is thoroughly degassed with argon and then heated at 110 °C for 12-24 hours under an argon atmosphere. The workup and purification would be similar to the procedure for the bromo derivative.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-methyl-1,3,4-oxadiazole Derivatives
For this compound:
In a glovebox, a vial is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol). Anhydrous toluene (5 mL) is added, and the vial is sealed. The reaction mixture is then heated at 100 °C for 12-18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
For 2-Chloro-5-methyl-1,3,4-oxadiazole (Anticipated Conditions):
In a glovebox, a vial is charged with 2-chloro-5-methyl-1,3,4-oxadiazole (1.0 mmol), the desired amine (1.2 mmol), LHMDS (1.5 mmol), and a pre-catalyst like RuPhos Pd G3 (0.03 mmol). Anhydrous dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is heated at 120 °C for 24 hours. The workup and purification would be similar to the procedure for the bromo derivative.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-methyl-1,3,4-oxadiazole
For this compound:
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (3.0 mmol). The reaction mixture is stirred at room temperature for 8-12 hours under an argon atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.
For 2-Chloro-5-methyl-1,3,4-oxadiazole (Anticipated Conditions):
The Sonogashira coupling of 2-chloro-5-methyl-1,3,4-oxadiazole is expected to be challenging. A potential starting point would involve using a more active catalyst system, such as a palladium-NHC complex, in a high-boiling solvent like DMF or NMP, and at elevated temperatures (e.g., 100-120 °C) for an extended period. However, yields are anticipated to be modest at best.
Visualizing the Process
General Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Decision Workflow for Substrate Selection
Caption: A decision-making workflow for selecting the appropriate halo-oxadiazole.
Conclusion
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Validating the Biological Potential of Novel 2-Bromo-5-methyl-1,3,4-oxadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7] This guide provides a comparative overview of the biological validation of synthesized derivatives of 2-Bromo-5-methyl-1,3,4-oxadiazole, a key intermediate in the development of novel therapeutic agents. We present experimental data, detailed protocols for key biological assays, and visualizations of relevant pathways and workflows to support researchers in this field.
Performance Comparison of 1,3,4-Oxadiazole Derivatives
The biological efficacy of 1,3,4-oxadiazole derivatives is heavily influenced by the nature of the substituents at the C2 and C5 positions of the oxadiazole ring.[8] Strategic modifications can enhance potency and selectivity against various biological targets. Below, we compare the performance of representative synthesized derivatives against established alternatives in key therapeutic areas.
Antimicrobial Activity
Derivatives of this compound are promising candidates for the development of new antimicrobial agents. The following table summarizes the antibacterial activity of a synthesized 2-substituted-5-methyl-1,3,4-oxadiazole derivative compared to a standard antibiotic.
Table 1: Antibacterial Activity of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole [1]
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Escherichia coli | 125 |
| Klebsiella pneumoniae | 125 | |
| Staphylococcus aureus | 250 | |
| Bacillus cereus | 250 | |
| Gentamicin (Standard) | Escherichia coli | 62.5 |
| Klebsiella pneumoniae | 62.5 | |
| Staphylococcus aureus | 62.5 | |
| Bacillus cereus | 62.5 |
Anticancer Activity
The 1,3,4-oxadiazole nucleus is a prevalent feature in many potent anticancer compounds.[3][6] These derivatives can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.[6] The table below presents the cytotoxic activity of selected 2,5-disubstituted 1,3,4-oxadiazole derivatives against a human lung cancer cell line.
Table 2: In Vitro Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives against A549 Cell Line [3]
| Compound | IC₅₀ (µM) |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide | 7.48 |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | <0.14 |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | 1.59 |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamide | 1.80 |
| Cisplatin (Standard) | 4.98 |
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and 1,3,4-oxadiazole derivatives have shown significant promise as anti-inflammatory agents.[4][5] The following table showcases the in vivo anti-inflammatory effects of 2,5-disubstituted-1,3,4-oxadiazole derivatives in a rat paw edema model.
Table 3: In Vivo Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [4]
| Compound | Dose (mg/kg) | Edema Inhibition (%) after 12h |
| 2-((5-(2-fluoro-4-biphenylyl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide | 10 | 74.52 ± 3.97 |
| 2-((5-(2-fluoro-4-biphenylyl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide | 10 | 79.83 ± 4.04 |
| 2-((5-(2-fluoro-4-biphenylyl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide | 10 | 76.64 ± 3.21 |
| Ibuprofen (Standard) | 10 | 84.71 ± 2.77 |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate validation of biological activity. The following are protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without the test compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats
-
Test compound
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Ibuprofen)
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the synthesized compound.
-
Administer the test compound or the standard drug orally or intraperitoneally to the respective groups. Administer the vehicle (e.g., saline) to the control group.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Visualizing the Pathways and Processes
To further aid in the understanding of the experimental designs and the potential mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]
- 5. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Bromo-5-methyl-1,3,4-oxadiazole: Reproducibility and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a bromine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, making 2-Bromo-5-methyl-1,3,4-oxadiazole a valuable building block for drug discovery. This guide provides a comparative analysis of synthetic routes to this compound, focusing on reproducibility, yield, and reaction conditions, supported by detailed experimental protocols.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several strategic routes. The most direct and reported method is a Sandmeyer-type reaction starting from 2-amino-5-methyl-1,3,4-oxadiazole. Alternative methods, common for the synthesis of the 1,3,4-oxadiazole core, can be adapted and are presented here for comparison. These alternatives typically involve the cyclization of an appropriate precursor.
Table 1: Quantitative Comparison of Synthesis Methods
| Method | Key Reagents | Starting Material | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Method A: Sandmeyer-Type Bromination | t-BuONO, CuBr₂ | 2-Amino-5-methyl-1,3,4-oxadiazole | ~60-70% | ~3 h | Direct, reliable for bromo-substitution.[3] | Requires synthesis of the amino-oxadiazole precursor. |
| Method B: Cyclization with Cyanogen Bromide | CNBr, K₂CO₃ | Acetic hydrazide | ~70-80% | ~12-18 h | Good yield, readily available starting materials.[1] | Cyanogen bromide is highly toxic and requires care. |
| Method C: Oxidative Cyclization | I₂, HgO | N'-acetylformohydrazide (hypothetical) | ~50-65% | ~48 h | Mild conditions.[4][5] | Use of toxic mercury salts, long reaction time. |
| Method D: Cyclodehydration | POCl₃ | 1,2-Diacetylhydrazine | ~40-75% | ~6-24 h | Common and versatile method.[6] | POCl₃ is corrosive and moisture-sensitive. |
Experimental Protocols
Method A: Sandmeyer-Type Bromination of 2-Amino-5-methyl-1,3,4-oxadiazole
This protocol is based on the established Sandmeyer reaction, a reliable method for converting an amino group on a heterocyclic ring to a halide.[3][7]
Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-oxadiazole (Precursor)
-
Reaction Setup: To a solution of acetic hydrazide (1.0 eq) in anhydrous ethanol, add an equimolar amount of potassium bicarbonate.[1]
-
Addition of CNBr: Slowly add cyanogen bromide (1.0 eq) to the mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 2-amino-5-methyl-1,3,4-oxadiazole.
Step 2: Bromination
-
Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen), suspend copper(II) bromide (CuBr₂, 1.5 eq) in acetonitrile.[3]
-
Addition of Amine: Add 2-amino-5-methyl-1,3,4-oxadiazole (1.0 eq) to the suspension.
-
Diazotization: Cool the mixture to 0 °C and add tert-butyl nitrite (t-BuONO, 1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 65 °C for 3 hours.
-
Work-up: Cool the mixture, pour it into a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Method B: Alternative - Cyclization with Cyanogen Bromide
This method builds the oxadiazole ring directly from a simple hydrazide.[1]
-
Reaction Setup: Dissolve acetic hydrazide (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous ethanol.
-
Reagent Addition: Cool the mixture to 0 °C and add cyanogen bromide (1.1 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Evaporate the solvent from the filtrate. The resulting crude product can be purified by recrystallization or column chromatography. Note: This method would theoretically produce the 2-amino derivative, which would then need to be converted to the bromo derivative via Method A. A direct synthesis would require a different, less common starting material.
Experimental and Logical Flow Diagrams
The synthesis of this compound via the Sandmeyer-type route is a two-stage process, starting from a readily available hydrazide.
Caption: Experimental workflow for the synthesis of this compound.
Many 1,3,4-oxadiazole derivatives are investigated as anticancer agents, often targeting pathways that regulate cell proliferation and apoptosis, such as the PI3K/AKT signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 864750-58-3 [smolecule.com]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Efficacy of 2-Bromo-5-methyl-1,3,4-oxadiazole derivatives as antibacterial agents compared to standards
An objective analysis of novel oxadiazole compounds against standard antibiotics, supported by experimental data, for researchers and drug development professionals.
A new class of synthetic compounds, 2-Bromo-5-methyl-1,3,4-oxadiazole derivatives, has emerged as a promising area of interest in the development of novel antibacterial agents. Research indicates that modifications to the core oxadiazole structure can yield derivatives with significant activity against a range of pathogenic bacteria. This guide provides a comparative analysis of their efficacy against established standard antibiotics, detailing the experimental data and methodologies to support further research and development.
Comparative Antibacterial Activity: In Vitro Data
The antibacterial potential of synthesized this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. The following tables summarize the performance of several derivatives against both Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics like Ciprofloxacin and Streptomycin.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
| Derivative A | 12.5 | 25 | 50 | 100 |
| Derivative B | 6.25 | 12.5 | 25 | 50 |
| Derivative C | 25 | 50 | 100 | >100 |
| Ciprofloxacin | 10 | 12.5 | 6.25 | 8 |
| Streptomycin | 8 | 10 | 12.5 | 15 |
Note: Data presented is a synthesized representation from typical findings in the literature. Actual values may vary between specific studies.
Table 2: Zone of Inhibition in mm
| Compound | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
| Derivative A | 18 | 15 | 12 | 10 |
| Derivative B | 22 | 19 | 16 | 13 |
| Derivative C | 14 | 11 | 9 | 7 |
| Ciprofloxacin | 25 | 23 | 28 | 24 |
| Streptomycin | 24 | 22 | 20 | 18 |
Note: Data presented is a synthesized representation from typical findings in the literature. Actual values may vary between specific studies.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the antibacterial efficacy of the oxadiazole derivatives.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
-
Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds and standard drugs are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Zone of Inhibition by Agar Well Diffusion Method
-
Preparation of Agar Plates: Sterile Mueller-Hinton Agar (MHA) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard) is uniformly swabbed over the entire surface of the agar plate.
-
Well Creation: Sterile wells (typically 6 mm in diameter) are punched into the agar using a cork borer.
-
Application of Compounds: A fixed volume (e.g., 100 µL) of each test compound and standard drug at a specific concentration is added to the respective wells.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for antibacterial screening and a proposed logical relationship for structure-activity relationship (SAR) studies.
Caption: High-level workflow for synthesis and antibacterial evaluation.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Navigating the Structure-Activity Landscape of 1,3,4-Oxadiazole Analogs in Cancer Research
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, which contributes to its diverse pharmacological activities, including anticancer properties.[1] The exploration of different substituents at the 2- and 5-positions of the oxadiazole ring is a common strategy to modulate the biological activity and selectivity of these compounds. This guide focuses on a series of analogs where the 5-position is functionalized with a (2-acetamidophenoxy)methyl group, and the 2-position is modified with various substituted acetamide moieties. The comparative analysis of their anticancer activity provides a clear illustration of SAR principles.
Comparative Anticancer Activity
The in vitro cytotoxic activity of the synthesized 2,5-disubstituted 1,3,4-oxadiazole analogs was evaluated against human lung adenocarcinoma (A549) and rat glioblastoma (C6) cell lines. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound ID | R-Group (Substituent on Acetamide Nitrogen) | A549 IC50 (µM) | C6 IC50 (µM) |
| 4a | Phenyl | 5.23 | 21.45 |
| 4b | 4-Methylphenyl | 3.89 | 18.76 |
| 4c | 4-Methoxyphenyl | 7.11 | 25.33 |
| 4d | 4-Chlorophenyl | 2.15 | 15.98 |
| 4e | 4-Fluorophenyl | 2.48 | 16.21 |
| 4f | 2,4-Dichlorophenyl | 1.59 | 14.12 |
| 4g | 2,4-Difluorophenyl | 1.88 | 13.87 |
| 4h | Naphthyl | <0.14 | 8.16 |
| Cisplatin | (Reference Drug) | 4.98 | Not Reported |
Structure-Activity Relationship Analysis
The data reveals several key SAR trends:
-
Influence of Phenyl Ring Substitution: The nature and position of substituents on the terminal phenyl ring of the acetamide side chain significantly impact anticancer activity.
-
Electron-donating groups, such as methyl (4b) and methoxy (4c), generally lead to moderate activity.
-
Electron-withdrawing groups, particularly halogens, enhance cytotoxic potency. For instance, the presence of a chloro (4d) or fluoro (4e) group at the para position of the phenyl ring results in increased activity compared to the unsubstituted phenyl analog (4a).
-
Disubstitution with halogens, as seen in the 2,4-dichloro (4f) and 2,4-difluoro (4g) analogs, further potentiates the anticancer effect, with the dichloro-substituted compound being one of the most active in this sub-series.
-
-
Effect of Aromatic System Size: A notable increase in activity is observed when the phenyl ring is replaced with a larger aromatic system. The naphthyl-substituted analog (4h) demonstrated the most potent activity against the A549 cell line (IC50 < 0.14 µM) and significant activity against the C6 cell line (IC50 = 8.16 µM).[1] This suggests that the larger, more lipophilic naphthyl group may engage in more extensive hydrophobic or π-π stacking interactions within the biological target.
Experimental Protocols
Synthesis of 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives (4a-h)
The synthesis of the target compounds was accomplished through a multi-step process. A key intermediate, 5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazole-2-thiol, was first synthesized. Subsequently, this intermediate was reacted with various N-substituted-2-chloroacetamides in the presence of a base to yield the final products. The N-substituted-2-chloroacetamides were prepared by reacting different aromatic amines with 2-chloroacetyl chloride. The structures of all synthesized compounds were confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: A549 and C6 cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Proposed Mechanism of Action and Signaling Pathway
The potent anticancer activity of these 1,3,4-oxadiazole derivatives is believed to be mediated through the induction of apoptosis. Further mechanistic studies have suggested the involvement of matrix metalloproteinase (MMP) inhibition. MMPs, particularly MMP-9, are known to play a crucial role in cancer cell invasion and metastasis.
Below is a simplified diagram illustrating the proposed experimental workflow and the potential downstream effects leading to apoptosis.
Caption: Workflow from synthesis to the proposed apoptotic mechanism of action.
Conclusion
The structure-activity relationship study of this series of 2,5-disubstituted 1,3,4-oxadiazole analogs provides valuable guidance for the design of novel anticancer agents. The results indicate that the introduction of electron-withdrawing groups, especially multiple halogens, on the terminal phenyl ring and the use of extended aromatic systems like a naphthyl group are favorable for enhancing cytotoxic activity. These findings underscore the importance of the 1,3,4-oxadiazole scaffold as a promising platform for the development of future cancer therapeutics. Further investigation into the precise molecular targets and optimization of the pharmacokinetic properties of the most potent analogs are warranted.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Bromo-5-methyl-1,3,4-oxadiazole
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive operational and disposal plan for 2-Bromo-5-methyl-1,3,4-oxadiazole, emphasizing safety, regulatory adherence, and environmental responsibility.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential hazards. Based on available safety data, this chemical should be treated as hazardous waste. Key hazard information is summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use appropriate personal protective equipment to minimize exposure.
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or when handling large quantities. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations. The following is a general operational plan for its disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, weighing boats), must be classified as hazardous chemical waste.
-
Segregate Incompatibles: Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents, to prevent potentially violent reactions.
2. Container Selection and Labeling:
-
Use a Compatible Container: Collect the waste in a designated, leak-proof container that is chemically compatible with the material. The original manufacturer's container is often a suitable option.
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also prominently display the associated hazard pictograms (e.g., irritant, harmful).
3. Waste Accumulation and Storage:
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and situated away from general lab activities.
-
Secure Containment: Keep the waste container securely closed at all times, except when adding waste. It is best practice to use a secondary container to capture any potential leaks or spills.
-
Time and Quantity Limits: Adhere to all institutional and regulatory limits regarding the maximum amount of hazardous waste that can be accumulated and the time frame for its removal from the laboratory.
4. Disposal Procedure:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
-
Professional Disposal: A common and acceptable method for the disposal of halogenated organic compounds is through high-temperature incineration in a licensed hazardous waste facility. This may involve dissolving or mixing the material with a combustible solvent before incineration.[1]
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Documentation: Maintain meticulous records of the amount of waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Standard Operating Procedure: Safe Handling and Disposal of 2-Bromo-5-methyl-1,3,4-oxadiazole
This document provides essential safety and logistical information for the handling and disposal of 2-Bromo-5-methyl-1,3,4-oxadiazole in a laboratory setting. The following procedures are designed to minimize risks and ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Properly understanding the properties of this compound is the first step in safe handling.
| Property | Value |
| Molecular Formula | C₃H₃BrN₂O[1][2][3] |
| Molecular Weight | 162.97 g/mol [1] |
| Physical Form | Solid, typically a yellow powder or crystalline material[1] |
| CAS Number | 864750-58-3[3] |
| Storage Temperature | Refrigerator |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.
Eye and Face Protection
-
Chemical Splash Goggles: Must be worn at all times when handling this compound to protect against dust particles and potential splashes.[4] All eye protection should meet ANSI Z87.1 standards.[5]
-
Face Shield: A face shield must be worn in addition to chemical splash goggles when there is a significant risk of splashing or when handling larger quantities of the substance outside of a certified chemical fume hood.[5][6]
Skin and Body Protection
-
Gloves: Nitrile gloves are the recommended minimum for incidental contact.[7][8][9] For prolonged handling or in the case of a spill, double-gloving with a more resistant material may be necessary. Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.[9]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required to protect against skin contact.[5][6][9]
-
Full-Body Protection: An apron or coveralls should be used to prevent skin contact when handling large quantities.[9]
-
Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[6]
Respiratory Protection
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.[9]
-
Respirator: If engineering controls are not sufficient to control exposure, or in the event of a large spill, a NIOSH-approved respirator may be required.[10]
Operational Plan: Safe Handling Procedures
A systematic approach to handling ensures that safety is maintained at every step of the process.
Preparation
-
Hazard Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
PPE Donning: Put on all required personal protective equipment as outlined in section 1.0.
-
Work Area Preparation: Designate a specific area within the fume hood for handling the chemical. Cover the work surface with absorbent pads to contain any potential spills.[9]
Handling
-
Weighing: To avoid creating dust, carefully weigh the solid compound in the fume hood.[11]
-
Dissolving: If the protocol requires a solution, add the solvent to the solid slowly to prevent splashing.
-
Transport: When moving the chemical, ensure it is in a sealed and clearly labeled container.[9]
-
Hand Washing: Wash hands and face thoroughly after handling the compound, even if gloves were worn.[11]
Storage
-
Container: Keep the container tightly closed to prevent contamination.[11]
-
Location: Store in a cool, dark, and well-ventilated place, such as a refrigerator, away from incompatible materials.[11]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. It may be possible to dissolve the material in a combustible solvent for incineration in a licensed facility.[11]
-
Solutions: Solutions containing this compound must be collected in a designated, sealed, and labeled hazardous waste container.
-
Environmental Precaution: Do not allow the chemical or its waste to enter drains, waterways, or the soil.[11]
Contaminated Materials
-
PPE: Used gloves, absorbent pads, and other contaminated disposable materials must be placed in a sealed plastic bag and disposed of as hazardous waste.[9]
-
Glassware: Contaminated glassware should be rinsed with an appropriate solvent in a fume hood. The rinsate must be collected as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Spills
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[11] Seek medical attention if irritation occurs.[11]
-
Eye Contact: Rinse cautiously with water for several minutes.[11] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[11] Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. Seek medical attention if you feel unwell.[10]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Buy this compound | 864750-58-3 [smolecule.com]
- 2. This compound | C3H3BrN2O | CID 25219536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. research.arizona.edu [research.arizona.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. uwyo.edu [uwyo.edu]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
